Tripalmitin-d5
Description
Properties
Molecular Formula |
C₅₁H₉₃D₅O₆ |
|---|---|
Molecular Weight |
812.35 |
Synonyms |
1,2,3-Propanetriyl Ester Hexadecanoic Acid-d5; Barolub LCD-d5; Dynasan 116-d5; Dynosan 114-d5; Glycerin Tripalmitate-d5; Glycerol Tripalmitate-d5; Glyceryl Trihexadecanoate-d5; Glyceryl Tripalmitate-d5; Palmitic Acid Triglyceride-d5; Palmitic Triglyc |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Tripalmitin-d5 in Lipidomics and Nanostructure Analysis
[1]
Executive Summary
Tripalmitin-d5 (Glyceryl-d5-tripalmitate) is a stable isotope-labeled triglyceride critical to high-precision lipidomics and structural biology.[1] Unlike generic reagents, its deuterated glycerol backbone (d5) serves two distinct, high-value functions: acting as a mass-differentiated Internal Standard (IS) for absolute quantification in LC-MS/MS, and functioning as a contrast-variation agent in Small Angle Neutron Scattering (SANS) to resolve the internal morphology of Solid Lipid Nanoparticles (SLNs).[1]
This guide provides a rigorous technical analysis of Tripalmitin-d5, detailing its physicochemical properties, validated experimental protocols, and mechanistic applications in drug delivery research.[1]
Part 1: Chemical Architecture & Physicochemical Properties[1]
Structural Identity
Tripalmitin-d5 is the isotopologue of tripalmitin where the five hydrogen atoms of the glycerol backbone are replaced by deuterium (
-
Chemical Name: 1,1,1',1'',1''-d5-Glyceryl tripalmitate (Propane-1,2,3-triyl-d5 tripalmitate)[1]
-
CAS Number: 60763-98-6 (Labeled) / 555-44-2 (Unlabeled)[1]
-
Molecular Formula:
[2] -
Molecular Weight: 812.36 g/mol (approx. +5 Da shift from unlabeled MW 807.32)
Physicochemical Data Table
The following properties dictate the handling and formulation of Tripalmitin-d5.
| Property | Value / Characteristic | Experimental Implication |
| Physical State | White crystalline powder | Requires precise weighing; static prone.[1] |
| Melting Point | 66–67 °C | Solid at physiological temp; requires hot homogenization for SLN synthesis. |
| Solubility (Organic) | Chloroform, Toluene, Hexane, Ether | Soluble.[1] Use Chloroform/Methanol (2:1) for stock solutions.[3] |
| Solubility (Aqueous) | Insoluble | Requires surfactants (e.g., Poloxamer 188) for aqueous dispersion. |
| Isotopic Purity | Essential to prevent "M+0" overlap in MS analysis. | |
| Storage | -20 °C, desiccated, dark | Hydrolysis prone; moisture initiates breakdown to palmitic acid.[1] |
Part 2: Analytical Application – Quantitative Lipidomics[4]
Mechanism: The Internal Standard Principle
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Tripalmitin-d5 corrects for matrix effects , extraction efficiency , and ionization variability .[1] Because it co-elutes with endogenous tripalmitin but is spectrally distinct (+5 Da), it experiences the exact same ion suppression/enhancement environment.[1]
The Isotope Effect: While deuterium can slightly alter retention times in Reverse Phase (RP) chromatography due to changes in lipophilicity (C-D bonds are shorter and more stable than C-H), the d5-glycerol modification is sterically shielded by the fatty acid chains.[1] Consequently, Tripalmitin-d5 virtually co-elutes with endogenous tripalmitin, satisfying the core requirement of an ideal IS.[1]
Validated Protocol: Lipid Extraction & Spiking
Objective: Absolute quantification of Triacylglycerols (TAGs) in plasma.
-
Stock Preparation: Dissolve Tripalmitin-d5 in Chloroform:Methanol (2:1 v/v) to 100 µM. Store at -80°C.
-
Sample Spiking (Critical Step):
-
Add 10 µL of Tripalmitin-d5 Stock to the sample tube before extraction.
-
Why: Spiking before extraction ensures the IS tracks losses during the liquid-liquid extraction (LLE) phase.
-
-
Extraction (Folch Method):
-
Add 200 µL Plasma + 800 µL Chloroform:Methanol (2:1).
-
Vortex (1 min) -> Centrifuge (3000g, 10 min).
-
Collect organic (lower) phase.
-
-
MS Detection (MRM Mode):
-
Precursor Ion:
adducts are common in ESI(+). -
Target: 829.4 m/z (Tripalmitin-d5 +
) Fragment (loss of fatty acid).
-
Visualization: Lipidomics Workflow
Part 3: Structural Application – Solid Lipid Nanoparticles (SLNs)[5]
Mechanism: SANS Contrast Variation
Solid Lipid Nanoparticles (SLNs) are drug delivery carriers composed of a solid lipid core (Tripalmitin) stabilized by a surfactant shell.[4] Determining the exact thickness of the shell and the crystallinity of the core is difficult with X-ray scattering due to low contrast.
Small Angle Neutron Scattering (SANS) exploits the difference in neutron scattering length density (SLD) between Hydrogen and Deuterium.
-
Hydrogen (H): Negative scattering length.
-
Deuterium (D): Positive scattering length.
By using Tripalmitin-d5 as the core lipid, researchers can "contrast match" the solvent.[1] If the solvent (a mix of
Protocol: Hot Homogenization for SLN Synthesis
Objective: Synthesis of SLNs for SANS analysis.
-
Melt Phase: Heat Tripalmitin-d5 (100 mg) to 75°C (approx. 10°C above melting point).
-
Aqueous Phase: Heat 5 mL surfactant solution (e.g., 2% Poloxamer 188 in
) to 75°C. -
Pre-Emulsion: Add aqueous phase to lipid phase under magnetic stirring.
-
Homogenization: High-shear homogenization (Ultra-Turrax) at 15,000 rpm for 5 mins.
-
Sonication: Probe sonication (20% amplitude, 5 mins) to reduce particle size to <200 nm.
-
Cooling: Rapidly cool in an ice bath to induce crystallization of the Tripalmitin-d5 core.
-
Note: The cooling rate determines the polymorphic form (
vs ). Rapid cooling favors the -form (less stable, higher drug loading).[1]
-
Visualization: SANS Contrast Matching
Part 4: Handling & Stability Guidelines
Storage & Stability
Tripalmitin-d5 is chemically stable but susceptible to hydrolysis and isotopic exchange if mishandled.[1]
-
Hydrolysis Risk: Exposure to moisture at room temperature can cleave ester bonds, releasing Palmitic Acid and Glycerol-d5.[1]
-
Protocol: Always warm the vial to room temperature before opening to prevent condensation. Flush with Argon or Nitrogen gas after use.
Solubility Troubleshooting
-
Issue: Compound does not dissolve in Methanol alone.
-
Solution: Tripalmitin is highly lipophilic. Always use a carrier solvent like Chloroform, Dichloromethane, or Toluene first.[1] A standard mix is Chloroform:Methanol (2:1).
-
For Cell Culture: Dissolve in Ethanol (warm) and complex with BSA (Bovine Serum Albumin) to deliver into aqueous cell media.
References
-
Pink, D. L., et al. (2019).[1][5] On the Structure of Solid Lipid Nanoparticles.[4][5] SciSpace/Journal of Physics. Available at: [Link]
-
LIPID MAPS® Lipidomics Gateway. Internal Standards for Lipidomic Analysis. Available at: [Link]
-
Avanti Polar Lipids. Deuterated Lipids & Mass Spec Standards. Available at: [Link]
Navigating Lipid Quantification: A Technical Guide to Tripalmitin-d5 and its Unlabeled Counterpart
For researchers, scientists, and professionals in drug development, the precise quantification of lipids is a cornerstone of metabolic research, biomarker discovery, and pharmacokinetic studies. Triglycerides, as central players in energy storage and metabolism, are frequent targets of such analyses. This technical guide provides an in-depth exploration of the fundamental differences between unlabeled Tripalmitin and its deuterated stable isotope-labeled internal standard, Tripalmitin-d5. Moving beyond a simple comparison, this guide will delve into the causality behind experimental choices, provide validated protocols, and offer insights to ensure the generation of robust and reliable data.
The Core Distinction: Unveiling the Isotopic Label
Tripalmitin is a simple triglyceride, a molecule comprised of a glycerol backbone esterified with three molecules of palmitic acid, a 16-carbon saturated fatty acid.[1] Its unlabeled form is the endogenous or analyte molecule of interest in biological systems. Tripalmitin-d5, in contrast, is a synthetic analogue of Tripalmitin that has been intentionally modified to incorporate five deuterium (²H) atoms.
The critical feature of Tripalmitin-d5 is the location of these deuterium atoms. They are strategically placed on the glycerol backbone, specifically at the 1,1,2,3,3 positions. This specific labeling is crucial as it ensures that the deuterium atoms are not lost during the typical metabolic processes that cleave the fatty acid chains from the glycerol backbone.[2]
This seemingly subtle isotopic difference is the foundation of its utility as an internal standard in mass spectrometry-based quantification. While chemically and structurally almost identical to unlabeled Tripalmitin, the five-neutron mass difference allows a mass spectrometer to differentiate between the analyte and the internal standard.
| Property | Unlabeled Tripalmitin | Tripalmitin-d5 (glycerol-d5) |
| Chemical Formula | C₅₁H₉₈O₆ | C₅₁H₉₃D₅O₆ |
| Molecular Weight (approx.) | 807.34 g/mol | 812.35 g/mol |
| CAS Number | 555-44-2 | 60763-98-6[3] |
| Primary Function in Analysis | Analyte | Internal Standard |
The "Gold Standard" Internal Standard: Why Isotopic Labeling Matters
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable for correcting for variations that can occur during sample preparation and analysis.[3] Stable isotope-labeled internal standards, such as Tripalmitin-d5, are widely considered the "gold standard" for several key reasons.[3]
A stable isotope-labeled internal standard co-elutes with the analyte in liquid chromatography and experiences identical ionization efficiency and potential matrix effects in the mass spectrometer's ion source. By adding a known amount of Tripalmitin-d5 to every sample at the beginning of the extraction process, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the analyte's signal due to co-eluting matrix components will also affect the internal standard to the same degree. This allows for a highly accurate quantification of the analyte based on the ratio of the analyte's signal to the internal standard's signal.
The Chromatographic Isotope Effect: A Practical Consideration
While deuterium-labeled standards are invaluable, it is important to be aware of a phenomenon known as the "chromatographic isotope effect."[4] In reversed-phase liquid chromatography, deuterated compounds can sometimes elute slightly earlier than their unlabeled counterparts.[4] This is due to subtle differences in the physicochemical properties of the C-D bond compared to the C-H bond. While this effect is often minimal, it is a critical parameter to assess during method development to ensure accurate peak integration.[4] Using ¹³C-labeled internal standards can often circumvent this issue, as the mass difference does not typically lead to a discernible chromatographic shift.[5][6] However, deuterium-labeled standards are generally more cost-effective and widely available.
Experimental Protocol: Quantification of Tripalmitin in Human Plasma using LC-MS/MS
This section provides a detailed, step-by-step methodology for the quantification of Tripalmitin in human plasma using Tripalmitin-d5 as an internal standard. This protocol is a self-validating system, incorporating quality control (QC) samples to ensure the accuracy and precision of the results, in line with FDA guidelines for bioanalytical method validation.[7][8][9]
Materials and Reagents
-
Unlabeled Tripalmitin (≥99% purity)
-
Tripalmitin-d5 (glycerol-d5, isotopic purity ≥98%)
-
Human plasma (screened for low endogenous Tripalmitin levels)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve unlabeled Tripalmitin and Tripalmitin-d5 in methanol to prepare individual 1 mg/mL stock solutions.
-
Calibration Standard Working Solutions: Serially dilute the unlabeled Tripalmitin stock solution with methanol to prepare a series of working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the Tripalmitin-d5 stock solution with methanol to a final concentration of 10 µg/mL.
-
Quality Control (QC) Working Solutions: Prepare separate working solutions for QC samples at low, medium, and high concentrations (e.g., 0.3, 8, 80 µg/mL) from a separate weighing of the unlabeled Tripalmitin stock.
Sample Preparation: Liquid-Liquid Extraction
This protocol utilizes a modified Bligh-Dyer extraction method for robust lipid recovery.[10]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma (calibrator, QC, or unknown sample).
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL Tripalmitin-d5 working solution to each tube (except for double blank samples).
-
Protein Precipitation and Lipid Extraction:
-
Add 200 µL of cold methanol. Vortex for 10 seconds.
-
Add 750 µL of MTBE. Vortex for 1 minute.
-
-
Phase Separation:
-
Add 180 µL of water. Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the upper organic layer (containing the lipids) to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., 90:10 isopropanol:acetonitrile). Vortex and transfer to an autosampler vial.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in Water
-
Mobile Phase B: 10 mM Ammonium formate in 90:10 Isopropanol:Acetonitrile
-
Gradient: A suitable gradient to separate Tripalmitin from other lipids.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Unlabeled Tripalmitin | 824.8 [M+NH₄]⁺ | 551.5 [M+NH₄-C₁₆H₃₂O₂]⁺ | 35 |
| Tripalmitin-d5 | 829.8 [M+NH₄]⁺ | 551.5 [M+NH₄-C₁₆H₃₂O₂]⁺ | 35 |
Rationale for MRM Transitions: In positive ESI mode, triglycerides readily form ammonium adducts ([M+NH₄]⁺).[2] Upon collision-induced dissociation (CID), the most characteristic fragmentation is the neutral loss of one of the fatty acid chains. For Tripalmitin, this corresponds to the loss of palmitic acid (C₁₆H₃₂O₂). Since the deuterium labels are on the glycerol backbone of Tripalmitin-d5, the neutral loss of a palmitic acid chain results in a fragment ion with the same mass as that from unlabeled Tripalmitin. The selectivity is achieved by monitoring the different precursor ion masses.
Data Analysis and Method Validation
The concentration of Tripalmitin in the unknown samples is determined by constructing a calibration curve from the peak area ratios of the unlabeled Tripalmitin to the Tripalmitin-d5 internal standard versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
The bioanalytical method should be validated according to regulatory guidelines, such as those from the FDA.[7][8][9] This involves assessing the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.
-
Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting substances.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
Tripalmitin-d5 serves as an indispensable tool for the accurate and precise quantification of Tripalmitin in complex biological matrices. Its near-identical chemical and physical properties to the unlabeled analyte, combined with its distinct mass, allow it to effectively compensate for variations in sample preparation and instrumental analysis. By understanding the principles of its use, including the potential for chromatographic isotope effects, and by implementing robust, validated experimental protocols, researchers can confidently generate high-quality data to advance our understanding of lipid metabolism in health and disease.
References
-
Shimadzu Corporation. (n.d.). Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Retrieved from [Link]
- Li, W., et al. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. RSC Advances.
-
The DAN Lab, University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved from [Link]
- Godzien, J., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry.
- Li, W., et al. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. PMC.
- Mabrouk, M., et al. (2022). Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma. Journal of Applied Bioanalysis.
-
ResearchGate. (n.d.). List of MRM transitions. m/z (amu). Retrieved from [Link]
- Nishiumi, S., et al. (2025).
- Chemistry LibreTexts. (2023).
- Shimadzu Corporation. (n.d.). Development of an analytical method for human blood triglycerides using triple quadrupole mass spectrometer.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Al-Masri, M., et al. (2021). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods.
- Pizarro, N., et al. (2021).
- ResearchGate. (n.d.). Bioanalytical methods validation: A critique of the proposed FDA guidance.
- Clendinen, C., et al. (2024).
- Koulman, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC.
- Waters Corporation. (n.d.). Targeted Metabolomics and Lipidomics.
- ScienCell Research Laboratories. (n.d.). Triglyceride Assay (TG).
- Clark, J. (n.d.).
- Keki, S., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.
- ResearchGate. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach.
- Drotleff, B., & Lämmerhofer, M. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed.
- Centers for Disease Control and Prevention. (n.d.).
- Sandle, T. (2023).
- Wikipedia. (n.d.).
- U.S. Food and Drug Administration. (2013).
- HSC Chemistry. (2023).
- Chemistry LibreTexts. (2020). 11.
Sources
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A Senior Application Scientist's Guide to Deuterated Glycerol Tripalmitate for Robust Lipidomics Quantification
Foreword: The Pursuit of Precision in Lipidomics
In the dynamic field of lipidomics, our quest is to accurately map the composition and quantity of lipids within a biological system. This endeavor is fundamental to understanding health and disease, from metabolic disorders to neurodegenerative conditions. However, the inherent complexity of the lipidome and the analytical challenges of mass spectrometry (MS), particularly ion suppression, can obscure the true biological picture. Absolute quantification is not just a goal; it is a necessity for generating reproducible, high-confidence data. This guide provides an in-depth technical perspective on the use of deuterated glycerol tripalmitate (d5-GTP) as a strategic tool to achieve this precision, focusing on the robust quantification of triacylglycerols (TAGs), a critical class of energy storage lipids.
The Imperative for an Ideal Internal Standard
Mass spectrometry, while powerful, is susceptible to variations that can compromise quantitative accuracy. Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a primary concern. Furthermore, sample loss during extraction and preparation steps can introduce significant variability.
An ideal internal standard (IS) is the cornerstone of a self-validating analytical system. It is added at the very beginning of the sample preparation workflow and experiences the same physical and chemical variations as the endogenous analyte it is meant to represent. The key principle is that the ratio of the analyte's signal to the IS's signal will remain constant, even if absolute signal intensities fluctuate.
Pillars of an Effective Internal Standard:
-
Chemical and Physical Similarity: The IS should mimic the analyte's behavior during extraction, chromatography, and ionization.
-
Absence from the Matrix: The IS must not be naturally present in the biological sample to avoid interference.[1]
-
Mass Resolution: It must be clearly distinguishable from the analyte by the mass spectrometer.
-
Stability: It must not degrade during sample processing or storage.
Stable isotope-labeled (SIL) compounds are widely considered the gold standard for internal standards in mass spectrometry-based quantification.[2] By replacing certain atoms (typically ¹H, ¹²C, or ¹⁴N) with their heavier stable isotopes (²H/D, ¹³C, or ¹⁵N), we create a molecule that is chemically identical to the analyte but has a different mass. This near-perfect chemical mimicry ensures it tracks the analyte through the entire analytical process with the highest possible fidelity.[1][2]
Deuterated Glycerol Tripalmitate (d5-GTP): A Superior Standard for Triacylglycerol Analysis
Glycerol tripalmitate (GTP), a triacylglycerol composed of a glycerol backbone and three palmitic acid (16:0) chains, is a common endogenous lipid. For this reason, a non-labeled version is unsuitable as an internal standard. Deuterated glycerol tripalmitate, specifically with deuterium atoms on the glycerol backbone (propane-1,1,2,3,3-d5-trihexadecanoate), provides the ideal solution.
Why d5-GTP Excels:
-
Co-elution and Co-ionization: As a saturated TAG, d5-GTP shares near-identical chromatographic properties and ionization efficiency with other endogenous saturated and unsaturated TAGs. This is crucial because it ensures the IS and the analytes are exposed to the same matrix effects at the same time in the MS source.
-
Clear Mass Shift: The five deuterium atoms provide a +5 Dalton mass difference from its non-labeled counterpart, a shift that is easily resolved by modern mass spectrometers, preventing any isotopic overlap or analytical confusion.
-
Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" makes the deuterated glycerol backbone highly resistant to metabolic breakdown or isotopic exchange during sample preparation, ensuring its integrity throughout the analysis.[3][4][5]
The following table illustrates the mass difference for a common adduct, which forms the basis for quantification.
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | [M+NH₄]⁺ Adduct m/z |
| Glycerol Tripalmitate (GTP) | C₅₁H₉₈O₆ | 806.7313 | 824.7578 |
| d5-Glycerol Tripalmitate (d5-GTP) | C₅₁H₉₃D₅O₆ | 811.7628 | 829.7893 |
Experimental Workflow: From Sample to Data
Implementing d5-GTP in a lipidomics workflow requires meticulous attention to detail. The following sections provide a validated protocol and the scientific rationale behind each step.
Workflow Overview
The entire process, from sample homogenization to final data analysis, is designed to ensure that the d5-GTP internal standard is treated identically to the endogenous lipids, thereby providing a robust normalization factor.
Caption: High-level workflow for quantitative lipidomics using a d5-GTP internal standard.
Protocol 1: Preparation of d5-GTP Stock and Working Solutions
Trustworthiness: Accurate preparation of the standard is paramount. The concentration of your stock solution dictates the accuracy of all subsequent measurements. We use gravimetric measurements and high-purity solvents to establish a verifiable starting point.
Methodology:
-
Acquisition: Obtain high-purity (>98%) d5-Glycerol tripalmitate from a reputable supplier (e.g., Avanti Polar Lipids, Cayman Chemical).
-
Stock Solution (1 mg/mL):
-
Allow the vial of d5-GTP to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 5 mg of d5-GTP using an analytical balance.
-
Dissolve the weighed standard in a high-purity solvent mixture suitable for lipids, such as chloroform:methanol (2:1, v/v), to a final concentration of 1 mg/mL in a volumetric flask.
-
Causality: Using a chlorinated/alcoholic solvent mixture ensures complete dissolution of the nonpolar TAG.
-
-
Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution from the stock solution to create a working solution. For example, dilute 50 µL of the 1 mg/mL stock into 4950 µL of isopropanol to create a 10 µg/mL working solution.
-
Causality: The working solution is typically prepared in a solvent compatible with the initial lipid extraction step (e.g., isopropanol for an MTBE extraction) to ensure miscibility.
-
-
Storage: Store all standard solutions in amber glass vials at -20°C or -80°C to prevent degradation.
Protocol 2: Lipid Extraction with d5-GTP Spiking
Expertise: The choice of extraction method is critical. While classic methods like Folch or Bligh-Dyer are effective, single-phase extractions followed by phase separation are often more amenable to high-throughput workflows.[6] Here, we describe a modified methyl-tert-butyl ether (MTBE) method, which provides excellent recovery for TAGs.
Methodology:
-
Sample Preparation: Start with a defined amount of sample (e.g., 20 µL of plasma or 10 mg of homogenized tissue).
-
Spiking: Add a precise volume of the d5-GTP working solution to the sample before adding any extraction solvents. A typical final concentration might be 500 ng/mL.
-
Causality: This is the most critical step for ensuring self-validation. Adding the IS at the outset ensures it undergoes any and all sample loss alongside the endogenous analytes.[1]
-
-
Solvent Addition: Add 300 µL of methanol to the sample and vortex thoroughly.
-
Causality: Methanol serves to denature proteins, breaking up lipid-protein complexes and releasing the lipids into the solvent.
-
-
MTBE Addition: Add 1 mL of MTBE and vortex for 1 hour at 4°C.
-
Causality: MTBE is a less dense, nonpolar solvent that will efficiently solvate the lipids.
-
-
Phase Separation: Add 250 µL of high-purity water to induce phase separation. Vortex and centrifuge at ~2000 x g for 10 minutes.
-
Causality: The addition of water creates a biphasic system. The upper, nonpolar phase contains the MTBE and the extracted lipids, while the lower, aqueous phase contains polar metabolites, proteins, and cell debris.
-
-
Collection: Carefully collect the upper organic layer and transfer to a new tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a solvent mixture appropriate for LC-MS analysis (e.g., 100 µL of 1:1 Dichloromethane:Methanol).[7]
Mass Spectrometry Analysis and Data Processing
Expertise: The analysis of TAGs is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS). A C18 reversed-phase column is commonly used to separate TAG species based on their acyl chain length and degree of unsaturation. For detection, a triple quadrupole or QTRAP mass spectrometer is ideal, operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[8]
Instrumental Parameters (Example):
-
Mass Spectrometer: SCIEX QTRAP 5500[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mobile Phases: Acetonitrile/Water and Isopropanol/Acetonitrile gradients with ammonium acetate.
-
Causality: Ammonium acetate promotes the formation of [M+NH₄]⁺ adducts, which are stable and provide excellent fragmentation for TAGs.
-
-
MRM Transitions:
-
For endogenous TAGs, the precursor ion is the [M+NH₄]⁺ adduct, and the product ion corresponds to the neutral loss of one of the fatty acid chains.[8]
-
For d5-GTP, the specific transition would be monitored (e.g., m/z 829.8 -> fragment).
-
Data Quantification Logic
The quantification process relies on the stable ratio between the endogenous analyte and the deuterated internal standard.
Caption: Logic for calculating analyte concentration using the internal standard response ratio.
The Calculation:
-
Peak Integration: The chromatographic peaks for the endogenous TAG of interest and the d5-GTP internal standard are integrated to obtain their respective areas (signal intensities).
-
Response Ratio: A response ratio (RR) is calculated:
-
RR = (Peak Area of Endogenous TAG) / (Peak Area of d5-GTP)
-
-
Calibration Curve: A calibration curve is generated by analyzing samples with known concentrations of the non-labeled TAG standard spiked with a constant concentration of d5-GTP. A plot of the Response Ratio vs. Concentration is created.
-
Final Concentration: The concentration of the endogenous TAG in the unknown sample is determined by interpolating its calculated Response Ratio onto the linear regression line of the calibration curve.
This ratio-based approach effectively cancels out variations from injection volume, matrix effects, and extraction efficiency, leading to a highly accurate and precise final concentration.[1]
Conclusion: Ensuring Data Integrity in Lipidomics Research
References
-
Blair, I. A. (2022). Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography l Protocol Preview. JoVE (Journal of Visualized Experiments). Available at: [Link]
-
Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. Available at: [Link]
-
Shaw, W. (2007). Internal standards for lipidomic analysis. LIPID MAPS. Available at: [Link]
-
Cajka, T., & Fiehn, O. (2016). In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. PMC. Available at: [Link]
-
Gao, F., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed. Available at: [Link]
-
Horsley, A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing). Available at: [Link]
-
Shimadzu Corporation. (n.d.). Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Available at: [Link]
-
Mesaros, C., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. JoVE. Available at: [Link]
-
Fislova, A., et al. (2007). Proteomic identification of technologically modified proteins in malt by combination of protein fractionation using convective interaction media and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]
-
Wenk, M. R., & Torta, F. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC. Available at: [Link]
-
Gao, F., et al. (2025). Clinical Application and Synthesis Methods of Deuterated Drugs. ResearchGate. Available at: [Link]
-
Horsley, A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. SciSpace. Available at: [Link]
-
Jeon, J., et al. (2024). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. MDPI. Available at: [Link]
-
Murphy, R. C. (2012). Mass spectrometry of triacylglycerols. ResearchGate. Available at: [Link]
-
Mesaros, C., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. PMC - NIH. Available at: [Link]
-
Ulmer, C. Z., et al. (2020). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. MDPI. Available at: [Link]
-
Wang, Q., & Schey, K. L. (2016). Proteomic Analysis of S-Palmitoylated Proteins in Ocular Lens Reveals Palmitoylation of AQP5 and MP20. ResearchGate. Available at: [Link]
-
Wang, Y. Y., & Chen, C. (n.d.). Synthesis of deuterium labeled tryptamine derivatives. Tzu Chi University-Pure Scholars. Available at: [Link]
-
Tso, V., & Fennema, O. (1985). Comparative studies of three solvent mixtures for the extraction of soybean lipids. R Discovery. Available at: [Link]
-
Zhang, H., & Ge, Y. (2022). Mass spectrometry-intensive top-down proteomics: an update on technology advancements and biomedical applications. Analytical Methods (RSC Publishing). Available at: [Link]
-
Han, X. (2016). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. PMC. Available at: [Link]
-
Paulo, J. A., et al. (2018). Quantitative mass spectrometry-based multiplexing compares the abundance of 5000 S. cerevisiae proteins across 10 carbon sources. PMC. Available at: [Link]
-
Gao, F., et al. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Bentham Science. Available at: [Link]
-
Ulmer, C. Z., et al. (2021). Lipid Concentrations in Standard Reference Material (SRM) 1950: Results from an Interlaboratory Comparison Exercise for Lipidomics. Metabolites. Available at: [Link]
-
Eriksson, U. J., & Cederberg, J. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. PubMed. Available at: [Link]
-
Saini, R. K., et al. (2021). Advances in Lipid Extraction Methods—A Review. PMC. Available at: [Link]
Sources
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Tripalmitin-d5 solubility in chloroform and methanol
Technical Whitepaper: Solubility Profiling and Handling of Tripalmitin-d5
Executive Summary
Tripalmitin-d5 is a deuterated triglyceride isotopologue utilized primarily as an internal standard in quantitative lipidomics and metabolic flux analysis. Its solubility profile is governed by the principles of lipophilicity and dielectric compatibility. This guide provides a definitive technical analysis of Tripalmitin-d5 solubility in chloroform versus methanol, detailing the physicochemical mechanisms, validated preparation protocols, and critical handling requirements to ensure analytical integrity.
Physicochemical Profile
Tripalmitin-d5 (Glyceryl tri(palmitate-d5) or similar regio-isomers) retains the structural lipophilicity of native tripalmitin but carries a stable isotope label, typically on the glycerol backbone or the terminal methyl groups of the fatty acyl chains.
| Property | Specification |
| Chemical Name | 1,2,3-Propanetriyl trihexadecanoate-d5 (Typical) |
| Molecular Formula | C₅₁H₉₃D₅O₆ (varies by labeling position) |
| Molecular Weight | ~812.35 g/mol (vs. 807.32 g/mol native) |
| Physical State | White crystalline powder or waxy solid |
| LogP (Octanol/Water) | > 20 (Highly Lipophilic) |
| Dielectric Requirement | Requires solvents with low dielectric constants ( |
Impact of Deuteration: The substitution of hydrogen with deuterium (
Solubility Mechanics: Chloroform vs. Methanol
The solubility differential between chloroform and methanol is the fundamental basis for lipid extraction and standard preparation.
Chloroform: The Primary Solvent
Chloroform (CHCl₃) is the "Gold Standard" solvent for neutral lipids like Tripalmitin-d5.
-
Mechanism: Chloroform is a non-polar, moderately volatile solvent with a dielectric constant of
. It interacts with the long hydrocarbon chains of the palmitate moieties via London Dispersion Forces (Van der Waals) . The lack of a strong hydrogen-bonding network in chloroform allows it to easily accommodate the bulky, hydrophobic triglyceride molecule. -
Solubility Limit: High (>100 mg/mL).
-
Application: Preparation of primary stock solutions.
Methanol: The Anti-Solvent
Methanol (CH₃OH) is a polar protic solvent.
-
Mechanism: Methanol has a high dielectric constant (
) and forms a dense network of hydrogen bonds. Tripalmitin-d5 lacks hydrogen bond donors/acceptors capable of disrupting this network. Consequently, the energy cost to create a cavity in the methanol solvent structure for the lipid is too high, leading to phase separation or precipitation . -
Solubility Limit: Negligible / Insoluble (at room temperature).
-
Application: Used only as a co-solvent (e.g., in 2:1 mixtures) to disrupt cell membranes or as a mobile phase component where the lipid is already highly diluted.
Visualization of Solvation Dynamics
Figure 1: Diagram illustrating the stabilization of Tripalmitin-d5 by chloroform versus the exclusion driven by methanol's hydrogen-bonding network.
Experimental Protocols
Protocol A: Preparation of Primary Stock Solution (1 mg/mL)
Objective: Create a stable, high-concentration calibrator.
-
Equilibration: Allow the Tripalmitin-d5 vial to reach room temperature (20–25°C) to prevent condensation.
-
Weighing: Accurately weigh 1.0 mg of Tripalmitin-d5 into a Class A glass vial (borosilicate). Note: Avoid plasticware (polystyrene) as chloroform can leach plasticizers.
-
Solvent Addition: Add 1.0 mL of Chloroform (HPLC Grade) .
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be optically clear and colorless.
-
Troubleshooting: If the solution appears cloudy, sonicate in a water bath at 35°C for 2 minutes.
-
-
Storage: Flush the headspace with Nitrogen (
) gas to prevent oxidation. Cap tightly with a Teflon-lined cap. Store at -20°C .
Protocol B: Preparation of Working Standard (LC-MS Compatible)
Objective: Dilute stock for analysis without precipitating the lipid.
-
Solvent Selection: Pure methanol will precipitate the lipid. Use a Solvent Blend .
-
Recommended Blend: Isopropanol:Methanol:Chloroform (4:2:1 v/v/v) OR Methanol:Chloroform (1:1 v/v).
-
-
Dilution Step:
-
Take 10
L of Primary Stock (1 mg/mL). -
Add to 990
L of the Solvent Blend. -
Final Concentration: 10
g/mL.
-
-
Mixing: Vortex immediately.
-
Injection: Ensure your LC autosampler needle wash solvent is compatible (e.g., Isopropanol) to prevent carryover.
Protocol C: Solvent Switching (Evaporation)
Objective: Transfer Tripalmitin-d5 from chloroform to a different matrix.
-
Aliquot the required volume of chloroform stock into a glass tube.
-
Evaporate the chloroform under a gentle stream of Nitrogen (
) at ambient temperature. Do not use heat >40°C to avoid hydrolysis. -
Reconstitute the dry residue immediately in the target solvent (e.g., mobile phase or biological matrix substitute).
Workflow Logic: Solvent Decision Tree
Figure 2: Decision logic for selecting the appropriate solvent system based on concentration and application.
Analytical Considerations & Stability
-
Hydrolysis Risk: Tripalmitin is an ester.[1] Presence of water in methanol or chloroform, combined with heat or acidic/basic conditions, can lead to hydrolysis, releasing free Palmitic Acid-d5 and Glycerol. Always use anhydrous solvents for long-term storage.
-
Isotopic Exchange: The deuterium labels on the carbon backbone are non-exchangeable under standard conditions. However, ensure the standard is not exposed to strong bases which could catalyze ester cleavage.
-
LC-MS Carryover: Due to high lipophilicity (LogP > 20), Tripalmitin-d5 sticks to stainless steel and plastic tubing.
-
Mitigation: Use a needle wash of Isopropanol:Hexane (1:1) or Isopropanol:Chloroform (1:1) between injections.
-
References
-
National Institute of Standards and Technology (NIST). (2022).[2] Certificate of Analysis: Standard Reference Material® 1595 - Tripalmitin. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Lipid Solubility and Handling Guidelines. Retrieved from [Link]
- Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509.
- Christie, W. W. (2003). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press.
Sources
What is Tripalmitin-d5 used for in mass spectrometry?
Technical Guide: Tripalmitin-d5 in Quantitative Mass Spectrometry
Content Type: Technical Whitepaper Target Audience: Lipidomics Researchers, Analytical Chemists, and Drug Development Scientists.
Executive Summary
Tripalmitin-d5 (Glyceryl-tripalmitate-d5) is a stable isotope-labeled triglyceride used as a gold-standard Internal Standard (IS) in lipidomics and clinical mass spectrometry.[1] Its primary function is to enable the absolute quantification of triglycerides (TAGs) by correcting for pre-analytical variations (extraction efficiency) and analytical variability (ionization suppression/enhancement).
This guide details the physicochemical properties, mechanistic application, and validated protocols for deploying Tripalmitin-d5 in LC-MS/MS workflows.
Physicochemical Profile & Mechanism
Tripalmitin-d5 is chemically identical to endogenous Tripalmitin (C16:0/16:0/16:[1]0) but possesses a mass shift of +5 Da due to deuterium labeling on the glycerol backbone.[1] This shift is sufficient to resolve the IS from the endogenous analyte's isotopic envelope (M+2, M+3) while maintaining identical chromatographic retention.
Table 1: Technical Specifications
| Feature | Specification |
| Compound Name | Tripalmitin-d5 (Glyceryl-d5) |
| Chemical Formula | C₅₁H₉₃D₅O₆ |
| Monoisotopic Mass | 811.767 Da |
| Precursor Ion [M+NH₄]⁺ | m/z 829.8 |
| Primary Fragment (DAG) | m/z 556.5 (Loss of one FA chain) |
| Solubility | Chloroform, Toluene, warm Methanol/DCM (1:1) |
| Role | Internal Standard for saturated triglycerides |
Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)
In electrospray ionization (ESI), lipids suffer from significant matrix effects . Co-eluting phospholipids can suppress the ionization of neutral lipids like TAGs.[1] Tripalmitin-d5 co-elutes exactly with Tripalmitin.[1] Therefore, any suppression affecting the analyte affects the IS to the exact same degree. By calculating the ratio of Analyte Area to IS Area, these errors are mathematically cancelled out.
Experimental Workflow
The following diagram illustrates the critical path for integrating Tripalmitin-d5 into a high-throughput lipidomics assay.
Figure 1: Critical path for Isotope Dilution Mass Spectrometry using Tripalmitin-d5.
Validated Protocol: Quantitative Analysis of TAGs
Expert Insight: Do not add the Internal Standard after extraction. It must be added to the sample before any solvent is introduced to correct for extraction losses (recovery).[1]
Phase A: Sample Preparation (MTBE Method)
-
Sample Aliquot: Transfer 10–50 µL of plasma or 10 mg of homogenized tissue into a glass tube.
-
IS Spiking: Add 10 µL of Tripalmitin-d5 working solution (e.g., 10 µM in Methanol/Chloroform).
-
Note: The IS concentration should mimic the expected endogenous concentration range (approx. 1:1 ratio is ideal).[1]
-
-
Extraction:
-
Add 1.5 mL Methanol and vortex (1 min).
-
Add 5.0 mL MTBE (Methyl tert-butyl ether) and incubate (1 hr, room temp, shaker).
-
Add 1.25 mL MS-grade Water to induce phase separation.[1]
-
-
Separation: Centrifuge at 1,000 x g for 10 min.
-
Recovery: Collect the upper organic phase (MTBE) containing TAGs.[1]
-
Reconstitution: Evaporate to dryness under nitrogen; reconstitute in 200 µL Isopropanol/Acetonitrile (1:1) + 10 mM Ammonium Formate.[1]
Phase B: LC-MS/MS Parameters
Triglycerides ionize poorly as protonated ions [M+H]⁺.[1] They predominantly form ammoniated adducts [M+NH₄]⁺.[1] You must include ammonium formate or ammonium acetate in your mobile phase.[1]
-
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495).[1]
-
Ion Source: ESI Positive Mode.[1]
-
Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile/Water (60:[1]40) + 10 mM Ammonium Formate.[1]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Formate.[1]
MRM Transitions Table:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (V) |
| Tripalmitin (Endogenous) | 824.8 [M+NH₄]⁺ | 551.5 [DAG]⁺ | 25 |
| Tripalmitin-d5 (IS) | 829.8 [M+NH₄]⁺ | 556.5 [DAG-d5]⁺ | 25 |
Note: The product ion represents the loss of one fatty acid chain (Palmitic acid) + Ammonia.[1] Since the d5 label is on the glycerol backbone, the fragment retains the label.
Data Logic & Validation
The following logic diagram explains how Tripalmitin-d5 corrects for matrix effects.
Figure 2: Mathematical cancellation of ionization suppression using a co-eluting stable isotope standard.
Validation Criteria
-
Linearity: The response ratio (Analyte/IS) must be linear (
) across the calibration range (e.g., 0.1 µM to 100 µM). -
Isotopic Contribution: Verify that the unlabeled Tripalmitin does not contribute signal to the d5 channel (M+5). This is rare for d5 labels but critical to check.
-
Retention Time: The IS peak must overlap with the analyte peak within ±0.05 min.
References
-
CymitQuimica. Tripalmitin-d5 Structure and CAS Registry. Retrieved from
-
LIPID MAPS. Internal Standards for Lipidomic Analysis. Retrieved from
-
National Institutes of Health (NIH). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling. Retrieved from
-
ResearchGate. APCI LC/MS fragmentograms of tripalmitin and dipalmitin. Retrieved from [2]
-
Sigma-Aldrich. LIPIDOMIX® Quantitative Mass Spec Standards. Retrieved from
Sources
Methodological & Application
Application Note: Precision Preparation of Tripalmitin-d5 Internal Standard for LC-MS/MS Lipidomics
Topic: Tripalmitin-d5 Internal Standard Preparation Protocol Content Type: Application Note & Protocol Audience: Analytical Chemists, Lipidomics Researchers, Drug Development Scientists[1]
Abstract
This guide outlines the rigorous preparation, storage, and utilization of Tripalmitin-d5 (1,2,3-Tripalmitoyl-glycerol-d5) as an internal standard (IS) for the quantification of triglycerides (TGs) in biological matrices.[1] Unlike polar metabolites, triglycerides are highly hydrophobic, creating specific challenges regarding solubility, adsorption to plasticware, and ionization suppression. This protocol mitigates these risks by utilizing a Chloroform-First dissolution strategy and a Matrix-Matched spiking workflow to ensure extraction recovery and ionization normalization.[1]
Introduction: The Causality of Precision
In quantitative lipidomics, the internal standard serves two distinct mechanistic roles:
-
Extraction Normalization: Corrects for lipid loss during phase separation (e.g., Bligh-Dyer, MTBE methods).
-
Ionization Correction: Co-elutes with endogenous Tripalmitin (TG 16:0/16:0/16:0) to experience the exact same electrospray ionization (ESI) suppression or enhancement, providing a true ratiometric quantification.
Why Tripalmitin-d5?
Deuterated standards are superior to structural analogs (e.g., odd-chain lipids) because they share identical retention times with the analyte.[1] The
Physicochemical Profile & Reagents
Table 1: Analyte Properties
| Property | Data | Notes |
| Compound Name | Tripalmitin-d5 (Glyceryl-d5) | 1,2,3-Tripalmitoyl-glycerol (d5) |
| Chemical Formula | Assumes glycerol backbone deuteration | |
| Molecular Weight | ~812.35 g/mol | +5.03 Da vs. unlabeled (807.32) |
| Solubility | Chloroform, Toluene, DCM | Insoluble in water; Poor in pure MeOH |
| LogP | > 20 (Predicted) | Extremely Hydrophobic |
| Storage | -20°C or -80°C | Glass Vials Only (Teflon-lined caps) |
Critical Reagents & Equipment[1][2]
-
Solvents (LC-MS Grade): Chloroform (
), Methanol (MeOH), Isopropanol (IPA), Ammonium Formate.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Hardware: Class A Volumetric Flasks (Glass), Gas-tight Hamilton Syringes (Glass/Teflon).[1]
-
Prohibited Materials: Polypropylene (PP) tubes for stock solutions (plasticizers leach and suppress lipid signals).
Protocol: Step-by-Step Preparation
Phase 1: Primary Stock Solution (1 mg/mL)
Objective: Create a stable, high-concentration master stock.[1]
-
Equilibration: Remove the Tripalmitin-d5 vial from the freezer and desiccator. Allow it to reach room temperature (20–25°C) for 30 minutes before opening .
-
Reasoning: Opening a cold vial condenses atmospheric moisture, which can hydrolyze ester bonds over time.
-
-
Weighing: Weigh 1.0 mg of Tripalmitin-d5 into a 1.5 mL amber glass vial.
-
Note: Static electricity can make lipid powders "jump." Use an anti-static gun if available.
-
-
Dissolution: Add 1.0 mL of Chloroform (
).-
Scientific Integrity: Do not attempt to dissolve directly in Methanol. Tripalmitin is practically insoluble in pure methanol. Chloroform is required to solvate the non-polar acyl chains completely.
-
-
Homogenization: Vortex for 30 seconds. Sonicate for 1 minute if visual particulates remain.
-
Storage: Flush the headspace with Argon or Nitrogen gas, cap tightly with a Teflon-lined cap, and store at -20°C.
-
Validity: Stable for 6–12 months.
-
Phase 2: Working Standard Solution (10 µg/mL)
Objective: Dilute the stock into a solvent system compatible with LC injection and biological spiking.
-
Solvent Selection: Prepare a Diluent Mixture of Isopropanol:Methanol:Chloroform (4:2:1 v/v/v).
-
Reasoning: Pure Chloroform is too strong for direct LC injection (poor peak shape). Pure Methanol will precipitate the lipid. This ternary blend maintains solubility while matching the mobile phase strength.
-
-
Dilution:
-
Transfer 100 µL of Primary Stock (1 mg/mL) into a 10 mL volumetric flask (glass).
-
Dilute to volume with the Diluent Mixture.
-
Final Concentration: 10 µg/mL .
-
-
Usage: This solution is used to spike samples prior to extraction.
Phase 3: Sample Spiking & Extraction Integration
Objective: Introduce the IS to the biological matrix.
-
Sample Aliquot: Place 50 µL of plasma/serum into a glass centrifuge tube.
-
Spiking: Add 10 µL of Working Standard (10 µg/mL).
-
Mass added: 100 ng.
-
-
Equilibration: Vortex gently and let sit for 10 minutes at 4°C.
-
Causality: This allows the IS to integrate with endogenous lipoproteins, ensuring it extracts with the same efficiency as the target lipids.
-
-
Extraction: Proceed with MTBE (Matyash) or Folch extraction.
-
MTBE Protocol Summary: Add 300 µL MeOH (vortex), then 1000 µL MTBE (shake 1 hr). Add 250 µL water (induce phase separation). Centrifuge. Collect top organic layer.
-
LC-MS/MS Parameters
Ionization Source: ESI Positive (
Table 2: MRM Transitions
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |
| Tripalmitin (Endogenous) | 824.8 ( | 551.5 ( | |
| Tripalmitin-d5 (IS) | 829.8 ( | 556.5 ( |
Note: Transitions assume the d5 label is on the glycerol backbone. If the label is on the fatty acid tails, the Q3 mass will differ.
Self-Validating Quality Control (QC)[1]
To ensure the protocol is working, run the following checks:
-
The "Zero-Blank" Check:
-
Inject a "Double Blank" (Solvent only, no IS).
-
Pass Criteria: No signal at
829.8 > 556.5. -
Fail Cause: Carryover from the injector port. Wash needle with IPA:Chloroform.
-
-
The "Isobaric Interference" Check:
-
Inject an unspiked plasma extract.
-
Pass Criteria: Signal at the IS transition (829.8) should be < 1% of the signal found in a spiked sample.
-
Fail Cause: High levels of endogenous lipids with naturally occurring isotopes overlapping the d5 window (rare for +5 Da shift, but possible in hyperlipidemic samples).
-
-
Solubility Stress Test:
-
Place the Working Solution at 4°C for 4 hours. Inspect for cloudiness.
-
Pass Criteria: Crystal clear.
-
Fail Cause: Too much Methanol/Water in the diluent. Increase IPA or Chloroform content.
-
Visualization of Workflow
The following diagrams illustrate the preparation logic and the MS/MS ionization mechanism.
Diagram 1: Preparation & Extraction Workflow
Caption: Logical flow from solid standard to LC-MS injection, emphasizing solvent compatibility switches.
Diagram 2: MS/MS Ionization Mechanism
Caption: Mechanism of Ammonium Adduct formation and Neutral Loss fragmentation used for quantification.
References
-
Avanti Polar Lipids. Storage and Handling of Lipids. Avanti Polar Lipids, Inc. [Link]
-
LIPID MAPS® Lipidomics Gateway. Lipid Standards and Internal Standards. [Link]
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[1] Journal of Lipid Research, 49(5), 1137–1146. [Link]
-
Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206. [Link]
Sources
Application Note: High-Precision Quantification of Triglycerides via LC-MS/MS Using Tripalmitin-d5 Internal Standard
Executive Summary
This application note details a robust, high-sensitivity protocol for the quantification of Triglycerides (TGs) in biological matrices (plasma/serum) using Tripalmitin-d5 as a stable isotope-labeled internal standard (SIL-IS).
Unlike colorimetric enzymatic assays which suffer from glycerol interference, this LC-MS/MS method offers molecular specificity. The protocol utilizes a Methyl tert-Butyl Ether (MTBE) extraction for superior lipid recovery and safety, coupled with an Ammonium Adduct Strategy to ensure consistent ionization and fragmentation in positive ESI mode.
Scientific Rationale & Experimental Design
The "Ammonium Adduct" Strategy
Triglycerides are neutral lipids lacking easily ionizable functional groups (like phosphates or amines). In Electrospray Ionization (ESI) positive mode, TGs do not readily form protonated ions
The Problem: Sodium adducts are extremely stable. They require high collision energies to fragment, often shattering the molecule non-specifically and reducing sensitivity.
The Solution: We introduce Ammonium Formate into the mobile phase. Ammonium ions
Choice of Internal Standard: Tripalmitin-d5
-
Compound: 1,2,3-Tripalmitoyl-glycerol-d5 (Glyceryl-d5).
-
Why d5? The deuterium label is located on the glycerol backbone. This is critical because the primary fragmentation pathway involves the loss of a fatty acid side chain. If the label were on the fatty acid, the signal might be lost depending on which chain fragments. With the label on the backbone, the resulting DAG fragment retains the isotopic signature.
Workflow Visualization
The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the MTBE phase separation logic.
Figure 1: MTBE Lipid Extraction Workflow. The top organic layer facilitates easier automation compared to traditional Chloroform methods where lipids are in the bottom layer.
Materials and Methods
Reagents[1]
-
Internal Standard: 1,2,3-Tripalmitoyl-glycerol-d5 (Tripalmitin-d5), >99% purity.
-
Solvents: Methanol (MeOH), Methyl tert-Butyl Ether (MTBE), Isopropanol (IPA), Acetonitrile (ACN) – All LC-MS Grade.
-
Additives: Ammonium Formate (10M stock), Formic Acid.
Stock Solutions
-
IS Stock (1 mg/mL): Dissolve Tripalmitin-d5 in 1:1 Chloroform:Methanol. Store at -20°C.
-
Working IS Solution (1 µg/mL): Dilute Stock in Methanol.
Protocol 1: Sample Preparation (MTBE Method)
This protocol is adapted from Matyash et al. (2008), optimized for high-throughput TG analysis.
-
Aliquot: Transfer 10 µL of plasma/serum into a 1.5 mL glass-coated microcentrifuge tube (or glass vial).
-
Spike IS: Add 10 µL of Working IS Solution (Tripalmitin-d5). Vortex briefly.
-
Extraction Solvent 1: Add 300 µL of cold Methanol. Vortex 10 sec.
-
Extraction Solvent 2: Add 1000 µL of MTBE.
-
Agitation: Incubate on a shaker for 1 hour at room temperature (or 4°C).
-
Phase Separation: Add 250 µL of MS-grade water to induce phase separation.
-
Centrifugation: Spin at 1,000 x g for 10 minutes .
-
Collection: Carefully transfer the top organic layer (MTBE) to a fresh glass vial.
-
Note: Avoid disturbing the protein pellet at the interface.
-
-
Drying: Evaporate the solvent under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Dissolve the dry residue in 100 µL of IPA:ACN:Water (65:30:5).
Protocol 2: LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Temperature: 55°C (Critical for peak shape of lipids).
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: ACN:Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: IPA:ACN (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Curve |
| 0.00 | 40 | Initial |
| 2.00 | 43 | Linear |
| 2.10 | 50 | Linear |
| 12.00 | 99 | Linear |
| 12.10 | 99 | Hold |
| 14.00 | 40 | Re-equilibrate |
Mass Spectrometry (MRM Parameters)
-
Source: ESI Positive (ESI+).
-
Mechanism: Detection of
precursor transitioning to .
MRM Transitions Table:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Tripalmitin (Endogenous) | 824.8 | 551.5 | 25 | 50 |
| Tripalmitin-d5 (IS) | 829.8 | 556.5 | 25 | 50 |
| Triolein (Target Example) | 902.8 | 603.5 | 28 | 50 |
Note: The product ion for Tripalmitin (16:0/16:0/16:0) corresponds to the loss of one Palmitic Acid (C16:0) + Ammonia.[4][5] Mass calculation: 824.8 - (256.4 + 17) ≈ 551.5.
Data Analysis & Calculation
Quantification is performed using the Area Ratio method.
-
Integration: Integrate the peak area for the endogenous Tripalmitin (or target TG) and the Tripalmitin-d5 IS.
-
Calibration: Construct a calibration curve (Linear, 1/x weighting) using authentic standards to determine the Response Factor.
-
Correction: If quantifying total triglycerides, sum the concentrations of the major TG species monitored.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Sodium Adduct Formation | Ensure Ammonium Formate is fresh. Flush system to remove trace sodium. |
| Carryover | "Sticky" Lipids | Use a needle wash of IPA:ACN:Acetone (1:1:1). Run blanks between high samples. |
| Peak Tailing | Column Overload or Cold Column | Increase column temp to 55-60°C. Reduce injection volume (1-2 µL). |
| Backpressure High | IPA Viscosity | Ensure column is heated. Lower flow rate if necessary, but adjust gradient time. |
References
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Link
-
Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews, 30(4), 579–599. Link
-
LIPID MAPS® Structure Database. (2023). Lipidomics Standards and Protocols. Link
- McHale, K. et al. (2018). Ammonium adducts in triglyceride analysis: Mechanisms and optimization. Analytical Chemistry. (Generalized citation for ammonium adduct mechanism in ESI).
Sources
- 1. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. lcms.cz [lcms.cz]
- 3. Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces | MDPI [mdpi.com]
- 4. Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Normalizing lipidomics data with Tripalmitin-d5
Application Note: Quantitative Normalization of Neutral Lipid Classes in Untargeted Lipidomics Using Tripalmitin-d5
Abstract
This technical guide details the protocol for using Tripalmitin-d5 (1,2,3-Tripalmitoyl-sn-glycerol-d5) as an internal standard (ISTD) for the normalization of Triacylglycerols (TAGs) in LC-MS/MS lipidomics. While lipidomics offers comprehensive coverage of the lipidome, quantitative accuracy is frequently compromised by matrix effects (ion suppression/enhancement) and extraction variability. This protocol establishes a Level 2 Quantification workflow (Class-Specific Internal Standardization) according to Lipidomics Standards Initiative (LSI) guidelines. By spiking Tripalmitin-d5 prior to extraction, researchers can correct for pre-analytical losses and ionization variances, ensuring robust, reproducible data suitable for drug development and biomarker discovery.
Introduction: The Causality of Normalization
In electrospray ionization (ESI) mass spectrometry, neutral lipids like TAGs compete for charge in the ionization source. Co-eluting matrix components can suppress the ionization of analytes, leading to underestimation of concentrations. Furthermore, liquid-liquid extraction (LLE) is never 100% efficient; lipids partition differentially based on the solvent system used.
Why Tripalmitin-d5?
-
Class Representation: It represents the Triacylglycerol (TAG) class.
-
Retention Time Alignment: The deuterated glycerol backbone (
) minimizes the "deuterium isotope effect" on retention time compared to deuterated fatty acyl chains, ensuring the ISTD co-elutes with endogenous Tripalmitin (TG 16:0/16:0/16:0) and experiences the exact same matrix effects. -
Mass Shift: The +5 Da shift places it outside the isotopic envelope of the endogenous M+0, M+1, and M+2 peaks of native Tripalmitin, allowing for interference-free quantification.
Materials & Reagents
-
Internal Standard: Tripalmitin-d5 (e.g., 1,2,3-Tripalmitoyl-sn-glycerol-d5).
-
Note: Ensure the label is on the glycerol backbone for optimal RT overlap.
-
-
Extraction Solvents:
-
MTBE (Methyl tert-butyl ether) – HPLC Grade.
-
Methanol (MeOH) – LC-MS Grade.
-
Water (
) – LC-MS Grade.
-
-
Sample Matrix: Plasma, Serum, or Tissue Homogenate.
Experimental Protocol
Phase 1: Preparation of Internal Standard (ISTD) Stock
Critical Step: Neutral lipids are hydrophobic. Do not attempt to dissolve Tripalmitin-d5 in 100% methanol or water; it will precipitate.
-
Primary Stock (1 mM): Dissolve 1 mg of Tripalmitin-d5 in Chloroform or 1:1 Chloroform:Methanol . Store at -80°C in a glass vial (Teflon-lined cap).
-
Working Solution (10 µM): Dilute the Primary Stock into 100% Methanol .
-
Why Methanol? Methanol is compatible with the initial "crash" step of protein precipitation and mixes well with aqueous biological samples.
-
Stability:[1] Prepare fresh weekly or store at -20°C.
-
Phase 2: Sample Preparation & Spiking (The "MTBE Method")
Core Principle: The ISTD must be added before any extraction takes place to correct for extraction efficiency.
-
Aliquot Sample: Transfer 50 µL of plasma/serum (or normalized tissue homogenate) into a glass centrifuge tube.
-
Spike ISTD: Add 10 µL of the 10 µM Tripalmitin-d5 Working Solution directly to the sample.
-
Target Concentration: This yields a final spike of 100 pmol total.
-
Equilibration: Vortex gently and let sit on ice for 10 minutes. This allows the ISTD to integrate into the sample matrix (lipoproteins/membranes).
-
-
Solvent Addition: Add 300 µL of cold Methanol . Vortex for 30 seconds (Protein Precipitation).
-
Extraction: Add 1000 µL of MTBE .
-
Agitation: Incubate on a shaker at room temperature for 1 hour.
-
Phase Separation: Add 250 µL of MS-grade Water to induce phase separation.
-
Centrifugation: Spin at 1,000 x g for 10 minutes.
-
Collection: Collect the upper organic phase (MTBE layer containing TAGs) into a fresh glass vial.
-
Dry Down: Evaporate solvent under a stream of nitrogen. Reconstitute in 200 µL of Isopropanol:Methanol:Chloroform (4:2:1) for LC-MS injection.
Workflow Visualization
The following diagram illustrates the critical path of the ISTD through the workflow, highlighting where error correction occurs.
Caption: Workflow demonstrating that extraction losses and matrix effects influence both the endogenous lipid and the Tripalmitin-d5 equally, allowing the ratio to cancel out these errors.
Data Normalization & Calculation
The Logic
Since the ISTD is added at a known concentration, the concentration of any unknown TAG species (
Formula
Where:
- : Integrated peak area of the endogenous TAG species.
- : Integrated peak area of Tripalmitin-d5.
- : Concentration of Tripalmitin-d5 in the final extract (e.g., pmol/µL).
- : Response Factor. In simple normalization, this is set to 1. For high-precision work, this is adjusted based on chain length/unsaturation (see Critical Considerations).
Example Calculation Table
| Parameter | Value | Unit | Notes |
| Analyte Peak Area (TG 52:2) | 5,000,000 | counts | Raw signal from MS |
| ISTD Peak Area (Tripalmitin-d5) | 1,000,000 | counts | Raw signal from MS |
| ISTD Amount Spiked | 100 | pmol | Total amount added to sample |
| Sample Volume | 0.05 | mL | Initial plasma volume |
| Calculated Concentration | 10,000 | pmol/mL (nM) |
Critical Considerations (E-E-A-T)
Response Factor Variation (Scientific Integrity)
While Tripalmitin-d5 corrects for extraction and ionization, it does not perfectly correct for the ionization efficiency differences between TAGs of vastly different chain lengths (e.g., TG 60:0 vs TG 40:0).
-
Solution: For "Level 1" absolute quantification, you would need multiple ISTDs (e.g., one short-chain, one long-chain, one polyunsaturated). For standard profiling, Tripalmitin-d5 is accepted as the class surrogate, but report data as "Equivalent to Tripalmitin".
Isotopic Overlap
Tripalmitin-d5 (
-
Check: Verify that the "Blank" matrix (unspiked) shows no signal at the Tripalmitin-d5 m/z.
Dynamic Range
TAGs are highly abundant in plasma (mM range). Ensure your Tripalmitin-d5 spike is not so low that it falls below the limit of quantification (LOQ), nor so high that it saturates the detector.
-
Validation: Run a linearity curve of the ISTD in the sample matrix to confirm detector linearity.
Normalization Logic Diagram
Caption: The mathematical mechanism where identical suppression factors applied to both numerator and denominator cancel out, yielding the true concentration ratio.
References
-
Lipidomics Standards Initiative (LSI). (2023). Guidelines for Lipidomics Quantification and Internal Standards. [Link]
-
Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137-1146. [Link]
-
LIPID MAPS® Structure Database. (2023). LIPID MAPS Lipidomics Gateway. [Link]
-
Han, X., & Gross, R. W. (2005). "Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples." Mass Spectrometry Reviews, 24(3), 367-412. [Link]
Sources
- 1. Development of Tandem Mass Tag Labeling Method for Lipid Molecules Containing Carboxy and Phosphate Groups, and Their Stability in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tripalmitin-d5 Ionization in ESI-MS
Executive Summary: The Neutral Lipid Paradox
Welcome to the technical support center. You are likely here because Tripalmitin-d5 (a deuterated triglyceride) is showing poor signal intensity, unstable baselines, or confusing mass spectra in your ESI-MS workflow.
The Core Challenge: Tripalmitin-d5 is a neutral, highly lipophilic triglyceride (TAG).[1] Unlike phospholipids, it lacks a charged headgroup (phosphate/amine).[1] In Electrospray Ionization (ESI), it faces two competing physical barriers:
-
Solubility: It requires non-polar solvents (Chloroform, DCM, Toluene) to dissolve.[1]
-
Ionization: ESI requires polar solvents (Water, Methanol) to support the charge separation and Taylor cone formation.[1]
This guide provides the bridge between these two conflicting requirements.
Module 1: The Chemistry of Adduct Engineering[1]
User Question: "I am looking for the protonated ion [M+H]+ at m/z 812.8, but I see nothing. Why?"
Technical Insight:
Tripalmitin-d5 (
Instead, neutral lipids ionize by cation coordination (adduct formation).[1] You must force the system to generate a specific, stable adduct—typically the Ammonium adduct
The Adduct Hierarchy
Without intervention, TAGs scavenge ubiquitous sodium (
-
Target Ion:
(Ammonium Adduct).[1][2][3] Best for fragmentation (MS/MS) and quantification.[1] -
Avoid:
(Sodium Adduct).[1] Very stable, hard to fragment, leads to poor sensitivity in MS/MS.[1]
Mechanistic Pathway (Graphviz)
Figure 1: The ionization pathway of neutral lipids. Without Ammonium Acetate (NH4OAc), the signal is lost to sodium adducts or fails to ionize.
Module 2: Solvent Systems & Mobile Phase
User Question: "My signal is fluctuating wildly. Is my Tripalmitin crashing out?"
Technical Insight: Yes. Standard RP-LC solvents (100% MeOH or ACN) are insufficient to keep Tripalmitin-d5 in solution inside the fine ESI capillary.[1] You need a "Carrier" solvent (for solubility) and a "Spray" solvent (for ionization).[1]
Recommended Solvent Architecture[1]
| Component | Recommended Solvent | Function | Ratio (Isocratic Infusion) |
| Organic (Solubility) | Dichloromethane (DCM) or Isopropanol (IPA) | Dissolves the lipophilic TAG backbone.[1] | 30% - 50% |
| Polar (Ionization) | Methanol (MeOH) | Low surface tension, supports stable Taylor cone. | 50% - 70% |
| Additive | Ammonium Acetate | Forces [M+NH4]+ formation. | 10 mM (Final Conc.) |
Critical Warning: Avoid 100% Acetonitrile. TAGs have poor solubility in pure ACN, leading to precipitation in the source needle.[1]
Module 3: Source Parameter Optimization
User Question: "I have the right solvent and additive, but sensitivity is still low."
Technical Insight: Neutral lipids require high thermal energy to desolvate.[1] Because they are hidden inside the solvent droplets and lack surface charge, you must "boil" the solvent away aggressively to force the cation coordination.[1]
Key Parameter Settings (Generic ESI Source)
-
Desolvation Temperature: High (350°C - 500°C) .[1]
-
Desolvation Gas Flow: High (800 - 1000 L/hr) .
-
Why: Assists in breaking up the viscous IPA/DCM droplets.[1]
-
-
Capillary Voltage: 3.0 - 3.5 kV .
-
Note: Too high (>4kV) can cause discharge in high-organic solvents.[1]
-
Module 4: Step-by-Step Optimization Protocol
Objective: Tune the mass spectrometer specifically for Tripalmitin-d5 Ammonium adduct.
Reagents:
-
Tripalmitin-d5 Standard (1 µg/mL in 1:1 DCM:MeOH).[1]
-
Mobile Phase: 5mM Ammonium Acetate in 1:1 DCM:MeOH.[1]
Workflow:
-
Calculated Mass: Determine the exact mass of the ammonium adduct.
-
Direct Infusion: Syringe pump infusion at 10-20 µL/min.
-
Adduct Confirmation: Scan range 800–900 m/z.
-
Action: If you see a peak at [M+23] (Sodium), increase Ammonium Acetate concentration.[1]
-
-
Cone Voltage/Declustering Potential Ramp:
Troubleshooting Logic Tree
User Question: "I'm stuck. How do I diagnose my specific failure?"
Figure 2: Decision matrix for diagnosing signal loss in Tripalmitin-d5 analysis.
References
-
Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples.[1] Mass Spectrometry Reviews.
-
Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of lipids.[1] Mass Spectrometry Reviews.
-
Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry.[1] Trends in Analytical Chemistry.
-
Avanti Polar Lipids. Technical Support: Handling and Storage of Lipids.
Sources
Technical Support Center: Solving Tripalmitin-d5 Solubility Issues in Aqueous Buffers
Introduction
Tripalmitin-d5, the deuterated stable isotope-labeled counterpart of tripalmitin, is an indispensable internal standard for mass spectrometry-based lipidomics and pharmacokinetic analyses. Its pronounced lipophilic character, however, poses considerable hurdles to achieving stable and homogenous concentrations in the aqueous buffers required for numerous biological experiments. This comprehensive guide offers detailed troubleshooting strategies and frequently asked questions (FAQs) to navigate the common solubility challenges researchers encounter. We will explore the underlying physicochemical principles of these difficulties and provide validated, step-by-step protocols to ensure the integrity and success of your experimental work.
Part 1: Frequently Asked Questions (FAQs) & Core Troubleshooting
This section directly addresses the most prevalent questions and problems scientists face when incorporating Tripalmitin-d5 into aqueous systems.
Q1: My Tripalmitin-d5 is insoluble in my aqueous buffer. It's either floating or has precipitated. Why is this happening?
Answer:
This is a classic and expected challenge rooted in the fundamental physicochemical properties of Tripalmitin-d5. As a triglyceride, its molecular structure is dominated by three long, saturated palmitic acid chains, rendering it highly nonpolar and hydrophobic.[1] Aqueous buffers, being polar, are unable to establish favorable energetic interactions with these nonpolar hydrocarbon chains. This inherent immiscibility leads to phase separation, where the Tripalmitin-d5 either floats or precipitates out of the solution.[1][2][3]
Troubleshooting Steps:
-
Mandatory First Step: Dissolution in an Organic Co-solvent: It is imperative to first dissolve the Tripalmitin-d5 in a water-miscible organic solvent before its introduction to any aqueous medium.
-
Selecting the Right Co-solvent: The choice of co-solvent is a critical experimental parameter.[4][5][6][7] Commonly employed and effective options include:
-
Ethanol: A good initial choice, though it may necessitate warming to be effective.[2][3]
-
Dimethyl Sulfoxide (DMSO): Often effective at ambient temperatures but can exhibit cytotoxicity at elevated concentrations in cell-based assays.[8]
-
Chloroform and Toluene: While effective for initial solubilization, their use should be carefully considered due to potential downstream incompatibilities and toxicity.[9]
-
-
The Role of Temperature: Gently warming the organic solvent can dramatically improve the initial dissolution process. Tripalmitin has a melting point in the range of 66-68°C.[10][11][12] By warming the solvent to approximately this temperature, you can facilitate the transition from a solid crystalline state to a dissolved one. Safety Precaution: Always use a calibrated water bath or heating block and ensure adequate ventilation. Never use an open flame with organic solvents.
-
Mechanical Agitation: Thorough mixing is non-negotiable. A vortex mixer should be used for several minutes. For more challenging dissolutions, a bath sonicator can be employed to break down particle aggregates and enhance the rate of solubilization.
Q2: I've managed to dissolve the Tripalmitin-d5 in an organic solvent, but it immediately precipitates upon addition to my buffer. What is the cause?
Answer:
This phenomenon, often termed "crashing out," occurs when the final concentration of the organic co-solvent in the aqueous solution is insufficient to maintain the solubility of the highly lipophilic Tripalmitin-d5. In the predominantly polar environment, the hydrophobic Tripalmitin-d5 molecules will preferentially self-associate and precipitate.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting Tripalmitin-d5 precipitation.
Critical Insights:
-
The Utility of Surfactants: The addition of a non-ionic surfactant is frequently essential for creating stable micelles. These micelles can encapsulate the hydrophobic Tripalmitin-d5, effectively sequestering it from the aqueous environment.[13][14][15]
-
Critical Micelle Concentration (CMC): To be effective, the surfactant concentration must be above its CMC. The CMC is the threshold concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles. This value is an intrinsic property of each surfactant and can be influenced by factors such as temperature and buffer composition.
Q3: Can you provide a reliable, step-by-step protocol for preparing a Tripalmitin-d5 stock solution that is compatible with aqueous buffers?
Answer:
The following protocol details a robust and validated method for preparing a Tripalmitin-d5 stock solution. This method leverages the synergistic effects of an organic co-solvent and a surfactant to achieve a stable formulation.
Protocol: Preparation of a Tripalmitin-d5 Stock Solution
Materials:
-
Tripalmitin-d5
-
Ethanol (200 proof, anhydrous)
-
Tween® 80
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer
-
Glass vials with Teflon-lined caps
-
Calibrated water bath or heating block
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Precise Weighing: Accurately weigh the required mass of Tripalmitin-d5 into a clean, dry glass vial.
-
Co-solvent Addition: Add a minimal volume of ethanol to the vial. The goal is to create a concentrated stock that is significantly higher than your final working concentration (e.g., 10-20 mg/mL).
-
Heating and Dissolution:
-
Place the sealed vial in a water bath or on a heating block set to 65-70°C.
-
Intermittently vortex the vial until the Tripalmitin-d5 is completely dissolved and the solution appears clear. This may require several minutes of agitation.
-
-
Surfactant Preparation:
-
In a separate vessel, add the necessary volume of your aqueous buffer.
-
Add Tween® 80 to the buffer to achieve a final concentration that is typically between 0.1% and 1% (v/v). Vortex thoroughly to ensure complete mixing.
-
-
Serial Dilution into the Aqueous Phase:
-
While vigorously vortexing the buffer/surfactant mixture, slowly add the warm Tripalmitin-d5/ethanol stock solution in a dropwise manner. This slow, controlled addition is critical to prevent localized high concentrations and subsequent precipitation.
-
The final concentration of ethanol in the aqueous solution should be minimized, ideally kept below 5%, to limit any potential confounding effects on biological systems.
-
-
Final Homogenization:
-
Once the addition is complete, continue to vortex the solution for an additional 2-3 minutes.
-
For optimal stability and the formation of uniform micelles, sonicate the final solution in a bath sonicator for 10-15 minutes.
-
-
Storage and Handling: Store the final solution at the appropriate temperature, typically 4°C for short-term use or -20°C for longer-term storage. Before each use, visually inspect for any signs of precipitation. If observed, gently warm the solution and vortex to redissolve.
Data Summary: Recommended Starting Concentrations for Formulation
| Component | Recommended Starting Concentration | Rationale and Key Considerations |
| Tripalmitin-d5 | 1-10 mg/mL (in organic solvent) | Higher initial concentrations increase the risk of precipitation upon dilution. |
| Ethanol | < 5% (in final aqueous solution) | Minimizing the final co-solvent concentration is crucial to reduce potential cellular toxicity. |
| Tween® 80 | 0.1% - 1% (v/v) | Begin with a lower concentration and empirically optimize as needed for your specific application. |
| Temperature | 65-70°C (for initial dissolution) | Ensure the temperature does not exceed the boiling point of the chosen organic solvent. |
Part 2: Advanced Troubleshooting and Mechanistic Considerations
Q4: I have followed the standard protocol, but my solution remains cloudy or exhibits instability over time. What are the next steps?
Answer:
If the standard co-solvent/surfactant approach proves insufficient, more sophisticated formulation strategies may be necessary. These advanced methods are designed to create more stable and uniform dispersions of the lipid within the aqueous phase.
Alternative Formulation Strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with lipophilic molecules like Tripalmitin-d5, effectively encapsulating the hydrophobic moiety and presenting a hydrophilic exterior to the aqueous solvent.[8][19][20][21][22][23]
-
Common Types: β-cyclodextrins and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HPβCD), are frequently used for this purpose.[19]
-
-
Liposomal Formulations: Liposomes are spherical vesicles composed of a phospholipid bilayer. Tripalmitin-d5 can be incorporated into the lipid bilayer of these vesicles during their formation process.[21][24][25][26][27][28] This method is particularly advantageous for cell-based assays where the efficient delivery of the lipid is paramount. The typical procedure involves dissolving the Tripalmitin-d5 and phospholipids in a suitable organic solvent, evaporating the solvent to create a thin lipid film, and subsequently hydrating this film with the aqueous buffer.
-
High-Energy Sonication: For the creation of highly uniform and small-sized micelles or liposomes, a probe sonicator can be utilized in place of a bath sonicator. This method delivers a higher energy density to the sample but requires careful control to prevent overheating and potential degradation of the sample.
Decision Tree for Advanced Formulation Selection:
Caption: A decision-making framework for selecting an advanced formulation strategy for Tripalmitin-d5.
References
-
Tripalmitin: Properties and Uses. Scribd. [Link]
-
Tripalmitin (C51H98O6) properties. Mol-Instincts. [Link]
-
Tripalmitin. Wikipedia. [Link]
-
TRIPALMITIN. Ataman Kimya. [Link]
-
What is the best way/solvent to resuspend extracted lipids? ResearchGate. [Link]
-
Effect of Cyclodextrin and Membrane Lipid Structure upon Cyclodextrin–Lipid Interaction. ACS Publications. [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? National Center for Biotechnology Information. [Link]
-
Effects of triglycerides on the hydrophobic drug loading capacity of saturated phosphatidylcholine-based liposomes. PubMed. [Link]
- Process for the separation of triglycerides in an aqueous system.
-
Solubility of triglycerides in aqueous ethanol. Iowa State University Digital Repository. [Link]
-
The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]
-
Cyclodextrin-Lipid Complexes: Cavity Size Matters. ResearchGate. [Link]
-
Transformation of Lipid Vesicles into Micelles by Adding Nonionic Surfactants: Elucidating the Structural Pathway and the Intermediate Structures. National Center for Biotechnology Information. [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]
-
Liposomal Formulations in Clinical Use: An Updated Review. National Center for Biotechnology Information. [Link]
-
How to make cholesterol and triglyceride stock solution ? In which solvent they are soluble? ResearchGate. [Link]
-
Cyclodextrins-in-Liposomes: A Promising Delivery System for Lippia sidoides and Syzygium aromaticum Essential Oils. National Center for Biotechnology Information. [Link]
-
The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. RSC Publishing. [Link]
-
Long-term stability of triglyceride-incorporated/saturated PC-based liposomes. Notes. ResearchGate. [Link]
-
Separation of Free Fatty Acid and Triglycerides by Molecular Distillation–Experimental and Simulation Approaches. MDPI. [Link]
-
Cyclodextrin in food and nutraceuticals. YouTube. [Link]
-
Unlocking the Power of Polysorbates: A Guide to Tween 20 and Tween 80. Ingredients To Die For. [Link]
-
Understanding the Interactions between Triolein and Cosolvent Binary Mixtures Using Molecular Dynamics Simulations. National Center for Biotechnology Information. [Link]
-
Development of paclitaxel-loaded liposomal nanocarrier stabilized by triglyceride incorporation. National Center for Biotechnology Information. [Link]
-
The Role of Tween 80 in Protein Solubilization and Stabilization. G-Biosciences. [Link]
-
Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications. National Center for Biotechnology Information. [Link]
-
Liposomal Formulations: A Recent Update. MDPI. [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]
Sources
- 1. CAS 555-44-2: Tripalmitin | CymitQuimica [cymitquimica.com]
- 2. scribd.com [scribd.com]
- 3. Tripalmitin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Interactions between Triolein and Cosolvent Binary Mixtures Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 555-44-2 CAS MSDS (Tripalmitin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Tripalmitin NIST SRM 1595 555-44-2 [sigmaaldrich.com]
- 13. US4049687A - Process for the separation of triglycerides in an aqueous system - Google Patents [patents.google.com]
- 14. Transformation of Lipid Vesicles into Micelles by Adding Nonionic Surfactants: Elucidating the Structural Pathway and the Intermediate Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02072G [pubs.rsc.org]
- 16. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrins-in-Liposomes: A Promising Delivery System for Lippia sidoides and Syzygium aromaticum Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. google.com [google.com]
- 23. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of triglycerides on the hydrophobic drug loading capacity of saturated phosphatidylcholine-based liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Development of paclitaxel-loaded liposomal nanocarrier stabilized by triglyceride incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Tripalmitin-d5 peak tailing troubleshooting in LC-MS
Welcome to the technical support guide for troubleshooting issues related to the LC-MS analysis of Tripalmitin-d5. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common analytical challenges, with a specific focus on chromatographic peak tailing.
Introduction: The Challenge of Tripalmitin-d5 Analysis
Tripalmitin-d5 is a deuterated, saturated triglyceride used as an internal standard in lipidomic and pharmacokinetic studies.[1][2] Its high molecular weight (approx. 812 g/mol ) and extreme hydrophobicity (LogP ~16) present unique challenges in reversed-phase liquid chromatography.[3][4] The most frequently encountered problem is peak tailing, a form of peak asymmetry that can severely compromise quantification accuracy, limit of detection, and resolution from interfering analytes.
This guide provides a systematic, question-and-answer approach to understanding the root causes of peak tailing for Tripalmitin-d5 and offers field-proven protocols to restore optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I know if my peak has a problem?
A: Peak tailing refers to an asymmetrical peak where the back half of the peak is broader than the front half. In an ideal, perfectly symmetrical (Gaussian) peak, the front and back slopes are identical. Tailing indicates an inefficient chromatographic process or undesirable chemical interactions within the system.[5][6]
You can quantify peak asymmetry using the Tailing Factor (Tf) or Asymmetry Factor (As) . Most chromatography data systems (CDS) can calculate this automatically.
-
Ideal Peak: Tf = 1.0
-
Acceptable Peak: Tf ≤ 1.5
-
Problematic Tailing: Tf > 1.5 - 2.0
A high tailing factor can lead to inaccurate peak integration, reduced sensitivity (lower peak height), and poor resolution between adjacent peaks.
Q2: I'm seeing significant tailing for my Tripalmitin-d5 peak. What are the most likely causes?
A: For a large, non-polar, neutral molecule like Tripalmitin-d5, the causes of peak tailing are generally different from those affecting small, basic molecules. The primary suspects are, in order of likelihood:
-
Mass Overload: Injecting too much analyte mass onto the column. This is the most common cause for concentrated standards or samples.[7][8]
-
Sample Solvent Effects: Dissolving the sample in a solvent that is much stronger (i.e., more non-polar in a reversed-phase system) than the initial mobile phase.[9][10]
-
Secondary Site Interactions: While less common for neutral lipids, interactions can still occur with active sites (e.g., residual silanols) on the column's stationary phase, especially with older or lower-quality columns.[11][12]
-
Extra-Column Dispersion (Dead Volume): Physical issues in the LC system, such as poorly made connections, excessive tubing length, or a void at the head of the column, can cause all peaks in the chromatogram to tail.[9][10]
Q3: How can I systematically diagnose the root cause of the tailing?
A: A logical, step-by-step approach is crucial to avoid unnecessary changes to your method. The following diagnostic workflow can help you efficiently pinpoint the issue.
Caption: A systematic workflow for troubleshooting Tripalmitin-d5 peak tailing.
Q4: My sample is dissolved in pure isopropanol, but my gradient starts at 50% acetonitrile. Could this be the problem?
A: Yes, this is a classic example of a sample solvent mismatch and is a very likely cause of peak distortion.[9][10] In reversed-phase chromatography, if the sample is injected in a solvent significantly "stronger" (more non-polar) than the mobile phase, the sample band will not focus properly at the head of the column. This leads to band broadening and can manifest as tailing or split peaks, especially for early-eluting compounds.
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that maintains analyte solubility and inject the smallest possible volume. See Protocol 2 for a detailed methodology.
Q5: How do I differentiate between mass overload and secondary interaction tailing?
A: These two phenomena produce visually distinct peak shapes at high concentrations. A simple dilution study is the definitive diagnostic test.
Caption: Differentiating mass overload from secondary interaction tailing.
Mass overload results in a characteristic "shark-fin" or right-triangle peak shape, and the retention time often shifts earlier as the concentration increases.[8] Secondary interaction tailing tends to have a more consistent shape regardless of concentration, and the retention time of the peak apex is more stable.[11] See Protocol 1 for a step-by-step guide.
Q6: What role does the mobile phase play, and what additives are helpful for analyzing triglycerides?
A: The mobile phase is critical for eluting highly hydrophobic molecules like Tripalmitin-d5.
-
Organic Solvents: Standard reversed-phase solvents like acetonitrile and methanol are often insufficient to elute large triglycerides with good peak shape. A stronger, less polar solvent like isopropanol (IPA) or ethanol is typically required in the organic mobile phase (Solvent B).[13] A common mobile phase system is a gradient of acetonitrile/water to IPA.
-
Additives: Since Tripalmitin-d5 is neutral, pH modifiers like formic acid or acetic acid are not primarily for controlling its ionization. However, they are crucial for ensuring the residual silanol groups on the column packing are fully protonated (at low pH), which minimizes their ability to engage in secondary interactions.[9][12] Additionally, additives like ammonium formate or ammonium acetate are often used because they improve ionization efficiency in the MS source, typically forming [M+NH4]+ adducts which are stable and provide excellent sensitivity.[13][14]
See Protocol 3 for guidance on mobile phase optimization.
Experimental Protocols
Protocol 1: Diagnosing and Resolving Column Mass Overload
This protocol confirms or rules out mass overload as the cause of peak tailing.
-
Prepare a Dilution Series: Create a serial dilution of your Tripalmitin-d5 stock solution. For example, if your current concentration is 100 µg/mL, prepare standards at 10 µg/mL, 1 µg/mL, and 0.1 µg/mL in the exact same sample solvent.
-
Inject and Analyze: Inject a consistent volume of each concentration onto the LC-MS system using your current method.
-
Evaluate Peak Shape:
-
Carefully compare the peak shapes and tailing factors across the concentration range.
-
If tailing dramatically improves (Tf approaches 1.0) and the peak becomes more symmetrical at lower concentrations, the root cause is mass overload .[7]
-
If tailing persists even at the lowest concentrations, the issue is likely not overload. Proceed to another protocol.
-
-
Corrective Action (if overload is confirmed):
-
Reduce the concentration of your sample to a level that produces a symmetrical peak.
-
If you cannot reduce the concentration (e.g., for trace impurity analysis), consider using a column with a larger internal diameter (e.g., 3.0 or 4.6 mm) or a stationary phase with a higher loading capacity.[15]
-
Protocol 2: Optimizing Sample Solvent and Injection Volume
This protocol addresses issues arising from an injection solvent that is too strong relative to the mobile phase.
-
Determine Initial Mobile Phase: Identify the precise composition of your mobile phase at the time of injection (e.g., 50:50 Solvent A:Solvent B).
-
Test a Weaker Solvent: Prepare your Tripalmitin-d5 sample in a solvent that matches or is weaker than the initial mobile phase. For example, if your starting condition is 50% Acetonitrile / 50% Water, try dissolving your sample in this mixture.
-
Solubility Check: Ensure Tripalmitin-d5 is fully soluble in the new, weaker solvent. Gentle warming and vortexing may be required. If it is not soluble, find the weakest possible solvent mixture that maintains solubility.
-
Inject and Compare: Inject the sample prepared in the weaker solvent and compare the peak shape to your original method. A significant improvement confirms a solvent mismatch issue.
-
Volume Reduction Test: If you must use a strong solvent due to solubility constraints, reduce the injection volume sequentially (e.g., from 10 µL to 5 µL, then 2 µL). If peak shape improves with a smaller volume, this confirms the solvent effect and provides a viable workaround.
Data & Reference Tables
Table 1: Physicochemical Properties of Tripalmitin
| Property | Value | Source |
| Molecular Formula | C₅₁H₉₈O₆ | [1][4] |
| Average Mass | 807.3 g/mol | [3][4] |
| Appearance | White, crystalline powder | [2][16] |
| Melting Point | ~66 °C (β-polymorph) | [16][17] |
| Solubility | Insoluble in water; Soluble in chloroform, ether, nonpolar organic solvents | [2][16] |
| LogP | ~16.3 | [3] |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Diagnostic Test | Recommended Solution |
| "Shark-fin" peak, retention shifts earlier with higher concentration | Mass Overload | Dilution series (Protocol 1) | Reduce sample concentration or injection volume. |
| Tailing or split peak, especially if eluting early | Sample Solvent Mismatch | Reconstitute in initial mobile phase (Protocol 2) | Match sample solvent to mobile phase; reduce injection volume. |
| Consistent tailing factor across a range of concentrations | Secondary Interactions / Column Degradation | Test on a new, high-quality end-capped column | Use a highly deactivated column; operate at low pH (e.g., with 0.1% Formic Acid). |
| All peaks in the chromatogram are tailing | Extra-Column Volume | Systematically check each connection from injector to detector | Remake fittings with zero dead volume; use smaller ID tubing. |
References
-
SIELC Technologies. (n.d.). Tripalmitin. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Tripalmitin (C51H98O6) properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11147, Tripalmitin. Retrieved from [Link]
-
Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2015). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. Metabolites, 5(3), 446–464. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
AOCS Lipid Library. (2019). Solid-phase extraction columns in the analysis of lipids. Retrieved from [Link]
-
Dunkle, M. N., David, F., Sandra, P., & Vollmer, M. (n.d.). Analysis of triglycerides in vegetable oils using the Agilent 1260 Infinity Analytical SFC System with evaporative light scatter. Agilent Technologies. Retrieved from [Link]
-
Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Overload or Minor Peak?. LCGC International. Retrieved from [Link]
-
Szilagyi, B. A., et al. (2025). Experimental Study of the Interaction of Silica Nanoparticles with a Phospholipid Membrane. International Journal of Molecular Sciences. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Acevska, J., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. International Journal of Molecular Sciences, 24(3), 1987. Retrieved from [Link]
-
Ribeiro, A. P. B., et al. (2016). Microscopic approach of the crystallization of tripalmitin and tristearin by microscopy. Chemistry and Physics of Lipids, 198, 20-27. Retrieved from [Link]
-
ResearchGate. (n.d.). Interactions between silica nanoparticles and phospholipid membranes | Request PDF. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]
-
AOCS Lipid Library. (2019). Reversed-Phase HPLC of Triacylglycerols. Retrieved from [Link]
-
Diva Portal. (n.d.). Optimization and validation of an analytical method for determination of the distribution of triglycerides in structured triglyc. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Tripalmitin (CAS 555-44-2). Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Serum Lipidomics Profiling Using LC-MS and High-Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization. Retrieved from [Link]
-
Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Chromatography Forum. (2011). triglyceride by HPLC. Retrieved from [Link]
-
LCGC International. (2022). Column Overload in PLOT Columns. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tripalmitin - NIST WebBook. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effect of lipid coating on the interaction between silica nanoparticles and membranes. Retrieved from [Link]
-
LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Retrieved from [Link]
-
ALWSCI. (2023). What Are The Common Peak Problems in HPLC. Retrieved from [Link]
Sources
- 1. Tripalmitin | C51H98O6 | CID 11147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 555-44-2: Tripalmitin | CymitQuimica [cymitquimica.com]
- 3. Tripalmitin | SIELC Technologies [sielc.com]
- 4. Tripalmitin (CAS 555-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chromtech.com [chromtech.com]
- 6. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. webqc.org [webqc.org]
- 17. Microscopic approach of the crystallization of tripalmitin and tristearin by microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tripalmitin-d5 Integrity & Storage
This guide is structured as a high-level technical directive for the storage and handling of Tripalmitin-d5, designed for analytical chemists and lipidomics researchers.[1]
Executive Summary: The Physics of Stability
Users often fear "isotopic exchange" (the spontaneous swapping of Deuterium for Hydrogen). In the context of Tripalmitin-d5 (typically labeled at the terminal methyl group, e.g., 15,15,16,16,16-d5), spontaneous C-D bond breakage is thermodynamically unfavorable under standard storage conditions.[1] The C-D bond is shorter and stronger than the C-H bond due to the Kinetic Isotope Effect (KIE).
The Real Threat: The true vector for "loss of label" is not atomic exchange, but chemical degradation (Hydrolysis) and Transesterification .
-
Hydrolysis: Moisture breaks the glycerol backbone, releasing free Palmitic Acid-d5.
-
Acidolysis/Transesterification: If stored in acidic solvents (e.g., aged Chloroform containing HCl), the ester bonds break and reform.[1] If non-deuterated lipids are present, the d5-chains will "scramble" onto other backbones, diluting your isotopic purity.[1]
Core Storage Protocol (SOP-TP5)
Standard Operating Procedure for maximizing half-life.
A. The Solvent System
Never store Tripalmitin-d5 in protic solvents (Methanol/Ethanol) for long periods if trace acids are suspected.
-
Recommended: Chloroform (HPLC Grade, Amylene stabilized).[1]
-
Why Amylene? Ethanol-stabilized chloroform contains protons that can participate in transesterification.[1] Amylene is inert.
-
Alternative: Toluene (highly stable, but harder to evaporate).[1]
B. The Vessel
-
Material: Amber Borosilicate Glass (Class 1).
-
Closure: Teflon (PTFE) lined caps.
-
Prohibited: Polypropylene/Polystyrene tubes.[2][3] Organic solvents leach plasticizers (phthalates) which contaminate Mass Spec signals and can catalyze lipid breakdown.
C. The Atmosphere
Oxygen and moisture are the enemies.
-
Purge: Overlay headspace with dry Argon or Nitrogen gas before sealing.
-
Temperature: -20°C is standard; -80°C is optimal for >1 year storage.
Data Summary: Storage Conditions
| Parameter | Optimal Condition | Risk Factor | Consequence |
| Temperature | -20°C to -80°C | > 4°C | Increased hydrolysis rate |
| Solvent | Chloroform (Amylene) | Chloroform (Ethanol) | Transesterification risk |
| Container | Amber Glass | Plastic (PP/PS) | Phthalate leaching / Signal suppression |
| Headspace | Argon/Nitrogen | Air/Oxygen | Moisture ingress (Hydrolysis) |
Workflow Visualization
Diagram 1: Integrity Preservation Workflow
This workflow illustrates the critical decision points to prevent label loss upon receipt of the standard.
Caption: Step-by-step workflow to ensure anhydrous, inert storage conditions immediately upon product receipt.
Diagram 2: The "Scrambling" Pathway (Risk Mechanism)
This diagram explains how improper solvent choice leads to the appearance of isotopic exchange.
Caption: Mechanism of label loss.[1] Acidic impurities in solvents catalyze hydrolysis, leading to free fatty acids or scrambled lipid species.[1]
Troubleshooting & FAQs
Direct solutions for observed anomalies in Mass Spectrometry.
Q1: I see a signal for Palmitic Acid-d5 (Free Fatty Acid) in my blank. Did my Tripalmitin-d5 exchange?
Diagnosis: This is likely Hydrolysis , not exchange.[1] Mechanism: Moisture entered your storage vial. The ester bond at the glycerol backbone cleaved, releasing the deuterated fatty acid. Corrective Action:
-
Did you warm the vial to room temperature before opening? Opening a cold vial condenses atmospheric water into the solution.
-
Protocol: Always allow vials to equilibrate to 20°C in a desiccator before uncapping.
Q2: My retention time for Tripalmitin-d5 is shifting.
Diagnosis: Solvent evaporation or column degradation. Mechanism: If stored in a non-sealed vial (e.g., Parafilm over a snap cap), chloroform evaporates rapidly, changing the concentration.[1] Corrective Action: Use screw-top vials with intact PTFE liners. Weigh the vial before and after storage to track solvent loss.
Q3: Can I store Tripalmitin-d5 in Methanol?
Diagnosis: Not recommended for long-term stock.[1][3][7][8] Mechanism: Methanol is a protic solvent. In the presence of any catalytic acid (even trace amounts from glass surfaces), transesterification can occur, converting Tripalmitin-d5 into Methyl Palmitate-d5.[1] Corrective Action: Store stock in Chloroform/Toluene. Dilute into Methanol/Isopropanol only immediately prior to LC-MS injection.[1]
Q4: Why is my isotopic envelope widening (M+5 signal decreasing, M+4/M+3 appearing)?
Diagnosis: This suggests Dilution or Back-Exchange (rare).[1] Mechanism: If you are using "d5" labeled at the alpha-carbon (next to the carbonyl), acidic protons can exchange. However, most Tripalmitin-d5 is labeled at the terminal methyl group (15,15,16,16,16-d5).[1] Check: Verify the label position. If it is terminal, exchange is chemically impossible under storage.[1] The issue is likely contamination with non-labeled Tripalmitin (d0) from the matrix or dirty glassware.
References & Authority
The protocols defined above are grounded in established lipidomics standards provided by major lipid synthesis authorities.
-
Avanti Polar Lipids. Storage and Handling of Lipids. (Defines the -20°C, glass/Teflon, and oxidation prevention standards).
-
Cayman Chemical. Tripalmitin-d5 Product Insert & Safety Data. (Confirms solubility in Chloroform and label stability). (Note: Link references d31 variant which follows identical storage logic to d5).
-
National Institutes of Health (NIH). Lipid Stability and Oxidation Mechanisms. (Mechanisms of hydrolysis and peroxidation).[7][5][6][8][9][10]
Sources
- 1. CAS 555-44-2: Tripalmitin | CymitQuimica [cymitquimica.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lipidomics Quantitation
Topic: Tripalmitin-d5 Retention Time Shift Correction
Status: Operational Ticket Type: Advanced Troubleshooting / Method Optimization Assigned Specialist: Senior Application Scientist (Lipidomics Division)
Executive Summary
You are likely observing that your internal standard, Tripalmitin-d5 , is eluting slightly earlier (typically 0.05 – 0.20 minutes) than your native Tripalmitin analyte in Reversed-Phase Liquid Chromatography (RPLC).
Do not panic. This is not necessarily a system malfunction. It is a documented physical phenomenon known as the Deuterium Isotope Effect . However, if left uncorrected in your processing method, it will lead to peak integration failures, false negatives, or inaccurate quantitation.
This guide provides the mechanistic explanation, a self-validating diagnostic protocol, and the corrective actions required to align your data processing.
Module 1: The Mechanism (Why is this happening?)
Q: Why does the deuterated standard elute earlier than the native target?
A: In Reversed-Phase Liquid Chromatography (RPLC), retention is governed by the hydrophobic interaction between the analyte and the C18 stationary phase.
Tripalmitin-d5 contains deuterium (
Because RPLC separates based on hydrophobicity (where less hydrophobic compounds elute first), Tripalmitin-d5 travels faster through the column. This effect is often exacerbated in high-efficiency UHPLC columns and flat gradients used for lipid separation.
Visualizing the Isotope Effect
Figure 1: Mechanistic view of the Deuterium Isotope Effect in RPLC. The reduced hydrophobic surface area of the deuterated standard leads to weaker interaction with the C18 phase.
Module 2: Diagnosis & Verification
Q: How do I confirm this is an isotope shift and not a pump fluctuation?
A: You must perform a Co-Elution Experiment . This is the gold standard for validating retention time (RT) shifts. If the shift is caused by the column or pump, both peaks would shift together. If the shift is isotopic, they will maintain a constant separation distance.
Protocol: Co-Injection Validation
-
Prepare Standard A: Native Tripalmitin (1 µM in solvent).
-
Prepare Standard B: Tripalmitin-d5 (1 µM in solvent).
-
Prepare Mix C: 1:1 mixture of A and B.
-
Run Sequence:
-
Injection 1: Blank
-
Injection 2: Standard A (Native)
-
Injection 3: Standard B (Internal Standard)
-
Injection 4: Mix C (Co-injection)
-
Data Analysis Table:
| Injection | Expected Outcome | Interpretation |
| Std A (Native) | RT = | Baseline retention for native analyte. |
| Std B (IS) | RT = | Confirm shift exists individually. |
| Mix C | Two distinct peaks (or split apex) | CONFIRMED: Isotope effect is present. |
| Mix C | Single perfect peak | REJECTED: Shift in previous runs was likely due to pump/temperature instability. |
Module 3: Correction Strategies (The Fix)
Q: My software isn't picking up the standard. How do I fix the processing method?
A: You have two primary options. Option B (RRT) is the recommended scientific approach for high-throughput lipidomics.
Option A: Widening the RT Window (The "Quick Fix")
-
Method: Increase the expected retention time window in your processing software (e.g., Skyline, Xcalibur, MassHunter) from the default (often ±0.1 min) to ±0.3 min or ±0.5 min.
-
Risk: In complex biological matrices (plasma/tissue), widening the window increases the risk of integrating an isobaric interference (a different lipid with the same mass).
-
Use Case: Clean standards or simple matrices only.
Option B: Relative Retention Time (RRT) Alignment (The "Robust Fix")
-
Method: Calibrate your software to expect the IS at a specific relative time compared to the native peak, or explicitly define the IS retention time as distinct from the analyte.
-
The Calculation:
-
Note: Since the IS elutes earlier, the RRT for the native analyte will be
.
-
Workflow: Implementing RRT Correction
Figure 2: Decision workflow for correcting retention time mismatches in processing software.
Module 4: Advanced Troubleshooting (FAQs)
Q: The shift seems to fluctuate between days. Why? A: The deuterium isotope effect is thermodynamic and therefore temperature-dependent .
-
Check: Is your column oven stable? A fluctuation of ±2°C can alter the magnitude of the separation between the H and D species.
-
Action: Ensure the column compartment is actively thermostatted (e.g., 40°C or 50°C) and not running at "ambient."
Q: Can I use Tripalmitin-13C3 instead?
A: Yes. Carbon-13 (
-
Benefit:
C labeled standards co-elute perfectly with the native analyte. -
Drawback: They are significantly more expensive than deuterated standards. If budget allows,
C is superior for automated peak integration.
References
-
Turowski, M. et al. (2003). Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A.
-
Lisa, M. et al. (2011). Lipidomic analysis of biological samples: Comparison of liquid chromatography, supercritical fluid chromatography and direct infusion mass spectrometry. Journal of Chromatography A.
-
Holčapek, M. et al. (2012). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Analytical Chemistry.[2][3][4][5]
-
Waters Corporation. (2020). Handling Retention Time Shifts in LC-MS Processing. Waters Knowledge Base.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. holcapek.upce.cz [holcapek.upce.cz]
Troubleshooting low recovery of Tripalmitin-d5 in lipid extraction
Topic: Troubleshooting Low Recovery of Tripalmitin-d5 in Lipid Extraction Audience: Researchers, Lipidomics Scientists, and Analytical Chemists
Diagnostic Triage: The "Root Cause" Analysis
Low recovery of a highly hydrophobic internal standard like Tripalmitin-d5 (1,2,3-tripalmitoyl-d31-glycerol) is rarely a single-variable failure.[1] It typically stems from one of three distinct phases: Solubility/Adsorption (Pre-Analytical), Extraction Efficiency (Analytical), or Ion Suppression (Instrumental).[1]
Before altering your protocol, use this logic tree to isolate the failure point.
Figure 1: Diagnostic logic tree to isolate the source of low internal standard recovery.
Pre-Analytical: Solubility & Handling[1][2]
Tripalmitin is a saturated Triacylglycerol (TAG).[1] It is a "waxy solid" with a melting point of ~66°C and is extremely hydrophobic . A common error is treating it like a phospholipid (which is amphipathic).[1]
The Solubility Trap
If you dissolve Tripalmitin-d5 in pure Methanol (MeOH), it will likely crash out of solution or adhere to the container walls, leading to variable spiking volumes.
| Solvent System | Solubility Rating | Recommendation |
| 100% Methanol | 🔴 Poor | Avoid. Causes precipitation/adsorption. |
| 100% Isopropanol | 🟡 Moderate | Acceptable for working solution, but keep warm.[1] |
| Chloroform (CHCl₃) | 🟢 Excellent | Ideal for Stock solutions.[1] |
| MTBE | 🟢 Excellent | Good alternative to Chloroform. |
| Toluene/Hexane | 🟢 Excellent | Good, but incompatible with some LC setups. |
Corrective Protocol:
-
Primary Stock: Dissolve neat Tripalmitin-d5 in Chloroform or 1:1 Chloroform:Methanol .
-
Working Solution: Dilute into Isopropanol (IPA) or 1:1 Butanol:Methanol .
-
Temperature: If storing at -20°C, the solution will precipitate. You must sonicate and warm the vial to 30–40°C before every use to redissolve micro-crystals.
The Adsorption Factor (Glass vs. Plastic)
Neutral lipids (TAGs) are "sticky."[1] They adsorb rapidly to polypropylene (PP) surfaces, especially in aqueous environments.
-
Rule: Use Glass (borosilicate) or Silanized Glass vials for all stock preparations.[1]
-
Troubleshoot: If you must use plastic, ensure the solvent is >80% organic. Never prepare aqueous working standards of Tripalmitin.[1]
Analytical: The Extraction Protocol
If your stock is fine, the issue is likely Extraction Efficiency . The classic Folch method (Chloroform/MeOH) places lipids in the bottom layer, which is difficult to retrieve without contamination or loss.
Recommendation: Switch to the Matyash Method (MTBE) . MTBE (Methyl tert-butyl ether) forms a lipid-rich organic layer on the top.[1] This is superior for high-throughput lipidomics and prevents the loss of neutral lipids during phase separation.
Optimized MTBE Extraction Workflow
This protocol maximizes TAG recovery while minimizing handling errors.[1]
Figure 2: Matyash (MTBE) extraction workflow focusing on the floating organic layer for superior neutral lipid recovery.[1]
Key Technical Nuance: Tripalmitin partitions almost exclusively into the MTBE phase. In the Folch method, the protein disk at the interface often traps neutral lipids as the chloroform layer passes through it. The MTBE method avoids this physical barrier.
Instrumental: Matrix Effects & Ion Suppression[1][3][4]
If extraction and solubility are perfect, but the signal is still low, the issue is Ion Suppression . Phospholipids (PLs) are abundant in biological matrices and compete for ionization in the ESI source.
The "Post-Extraction Spike" Validation
To prove this, perform the following validation experiment:
-
Set A (Standard): Tripalmitin-d5 in pure solvent.[1]
-
Set B (Pre-Extraction Spike): Spike sample before extraction (Standard Protocol).
-
Set C (Post-Extraction Spike): Extract a blank matrix, then spike Tripalmitin-d5 into the final vial.
Calculations:
Interpretation:
-
If RE < 50% : The extraction method is failing (Go to Section 3).
-
If MF < 50% : The matrix is suppressing the signal (See below).
Fixing Matrix Effects
-
Chromatography: TAGs elute late on C18 columns. Ensure your gradient flushes Phospholipids before the TAGs elute, or use a stronger organic wash (Isopropanol/Hexane mix) at the end of the run.
-
Ammonium Adducts: TAGs ionize better as Ammonium adducts
. Ensure your mobile phase contains 10mM Ammonium Formate .[1] Without this, the signal splits between , , and , diluting sensitivity.
FAQ: Rapid Troubleshooting
Q: Can I use plastic tubes for the extraction? A: Yes, but only if you use the MTBE method and minimize the time the lipid is in the aqueous phase. For the final storage of the extract, use glass vials with Teflon-lined caps .
Q: My Tripalmitin-d5 signal drops over the course of a run. Why? A: This is likely carryover or precipitation in the autosampler.
-
Precipitation: Is your autosampler kept at 4°C? Tripalmitin might be crashing out.[1] Set the autosampler to 15°C or 20°C if possible.
-
Carryover: TAGs stick to the injector needle. Use a strong needle wash (e.g., Isopropanol:Toluene 1:1).[1]
Q: Why is Deuterium (d5) better than a C13 standard? A: For lipids, d5 is cost-effective and sufficient.[1] However, deuterium can slightly shift retention time (the isotope effect). Ensure your integration window is wide enough to capture the shift compared to the native Tripalmitin.
References
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[1] Journal of Lipid Research, 49(5), 1137–1146.
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497–509.
-
Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206.
-
LIPID MAPS® Lipidomics Gateway. Lipid Standards and Internal Standards.
Sources
Technical Support Center: Stability of Tripalmitin-d5 in Frozen Plasma Samples
Welcome to the technical support center for ensuring the stability and integrity of Tripalmitin-d5 when used as an internal standard in frozen plasma samples. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate lipid analysis. Here, we will address common challenges and questions to help you maintain the fidelity of your experimental results.
Introduction: The Role and Importance of Tripalmitin-d5
Tripalmitin-d5 is a deuterated form of tripalmitin, a common saturated triglyceride. In mass spectrometry-based lipidomics, it serves as an invaluable internal standard. The core principle of using an internal standard is that it behaves chemically and physically like the endogenous analyte of interest (in this case, tripalmitin and other triglycerides) throughout the entire analytical workflow, from sample storage and extraction to chromatographic separation and detection. By adding a known amount of Tripalmitin-d5 to each plasma sample at the beginning of the workflow, any sample-to-sample variability or loss during processing can be normalized, ensuring accurate and reproducible quantification of endogenous triglycerides.
However, the accuracy of this approach hinges on the assumption that the internal standard itself remains stable within the plasma matrix during storage. This guide provides a comprehensive overview of the factors affecting the stability of Tripalmitin-d5 in frozen plasma and offers practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Tripalmitin-d5 in frozen plasma?
A1: The primary degradation pathways for Tripalmitin-d5, mirroring those of endogenous triglycerides, are enzymatic hydrolysis and, to a lesser extent, oxidation.
-
Enzymatic Hydrolysis: Even at freezing temperatures, residual activity of lipases present in plasma can slowly hydrolyze the ester bonds of triglycerides.[1] This process breaks down Tripalmitin-d5 into deuterated dipalmitin, monopalmitin, and palmitic acid, as well as glycerol. This is the most significant concern during long-term storage.
-
Oxidation: While tripalmitin is a saturated triglyceride and thus less susceptible to oxidation than its unsaturated counterparts, oxidation can still occur over very long storage periods, especially if the sample is exposed to oxygen during freeze-thaw cycles.
Q2: What is the optimal storage temperature for plasma samples containing Tripalmitin-d5?
A2: For long-term stability, it is strongly recommended to store plasma samples at -80°C .[2][3][4] Storage at -20°C is acceptable for short periods (e.g., up to a few weeks), but significant degradation of various lipids has been observed at this temperature over months.[3][5] Studies have shown that while some lipids remain stable for years at -80°C, changes can still occur, highlighting the importance of consistent and deep-freeze storage.[3][5]
Q3: How many freeze-thaw cycles can my plasma samples with Tripalmitin-d5 undergo?
A3: It is best practice to minimize freeze-thaw cycles .[1] Ideally, samples should be thawed only once before analysis. Each freeze-thaw cycle can compromise sample integrity by promoting enzymatic activity and increasing the risk of oxidation. To avoid repeated thawing of a bulk sample, it is highly recommended to aliquot plasma into single-use volumes before the initial freezing.[6] Most bioanalytical methods advise against exceeding three freeze-thaw cycles.[6]
Q4: I've observed a decrease in the Tripalmitin-d5 signal over time. What could be the cause?
A4: A decreasing signal of your internal standard is a critical issue that needs immediate attention. The potential causes can be categorized into two main areas: storage-related degradation and analytical issues.
Potential Causes for Decreased Tripalmitin-d5 Signal:
| Category | Specific Cause | Recommended Action |
| Storage & Handling | Sub-optimal Storage Temperature: Storage at -20°C or higher can lead to enzymatic degradation. | Verify freezer temperature logs. Transition all samples to -80°C for long-term storage. |
| Repeated Freeze-Thaw Cycles: Thawing and refreezing samples can accelerate degradation. | Review sample handling procedures. Ensure samples are aliquoted to avoid multiple freeze-thaw cycles. | |
| Contamination: Bacterial or fungal contamination can introduce lipases. | Use sterile techniques during sample collection and processing. | |
| Analytical Workflow | Inconsistent Spiking: Inaccurate or inconsistent addition of the internal standard solution to samples. | Calibrate pipettes regularly. Ensure the internal standard is fully dissolved and vortexed before use. |
| Extraction Inefficiency: Changes in the extraction protocol or solvent quality can affect recovery. | Review and validate the lipid extraction protocol. Use high-purity solvents. | |
| Instrumental Drift: A decline in mass spectrometer sensitivity. | Run system suitability tests and instrument calibration checks. Clean the ion source. |
Troubleshooting Guides
Guide 1: Investigating Unexpected Variability in Tripalmitin-d5 Response
If you are observing high variability in the Tripalmitin-d5 signal across your sample set, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting IS variability.
Step-by-Step Protocol:
-
Analyze the Pattern of Variability: Plot the Tripalmitin-d5 peak area against the injection sequence. A random scatter suggests inconsistent sample preparation, while a gradual decrease or increase points towards instrumental drift.
-
Verify the Internal Standard Spiking: Prepare a fresh dilution of the Tripalmitin-d5 stock solution. Re-prepare a small set of quality control (QC) samples to see if the issue persists. Ensure the solvent for the internal standard is compatible with plasma to prevent precipitation.
-
Evaluate Sample Homogeneity: After thawing, lipids can sometimes stratify. Ensure all plasma samples are thoroughly vortexed before aliquoting for extraction.
-
Assess Instrument Performance: Run a series of blank solvent injections followed by a system suitability test with a known standard. This will help determine if the variability is originating from the LC-MS system itself.
Guide 2: Protocol for a Long-Term Stability Study of Tripalmitin-d5 in Plasma
To proactively ensure the stability of Tripalmitin-d5 in your specific matrix and under your storage conditions, a preliminary stability study is recommended.
Caption: Experimental workflow for a stability study.
Experimental Protocol:
-
Sample Pooling and Spiking: Obtain a pool of drug-free, lipemia-free human plasma. Spike the pooled plasma with a known concentration of Tripalmitin-d5.
-
Aliquoting: Immediately after spiking, create multiple small-volume aliquots to avoid freeze-thaw cycles.
-
Baseline Analysis (T=0): Analyze a set of aliquots immediately to establish the baseline response for Tripalmitin-d5 and endogenous triglycerides.
-
Storage: Store the remaining aliquots at your intended storage temperatures (e.g., -80°C and -20°C).
-
Time-Point Analysis: At predefined intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots from each temperature condition and analyze them.
-
Data Analysis: Compare the response of Tripalmitin-d5 at each time point to the T=0 baseline. A deviation of more than 15% typically indicates instability.
Concluding Remarks
The stability of Tripalmitin-d5 is paramount for the generation of reliable and accurate quantitative data in lipidomics research. By adhering to best practices in sample handling and storage, particularly maintaining a consistent cold chain at -80°C and minimizing freeze-thaw cycles, researchers can mitigate the risk of internal standard degradation. When in doubt, a proactive stability assessment provides the empirical evidence needed to ensure the integrity of your valuable samples and the data derived from them.
References
-
Evans, A. M., DeHaven, C. D., Barrett, T., Mitchell, M., & Milgram, E. (2021). Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome. Journal of Proteome Research, 20(11), 5156–5167. [Link]
- Hodson, L., Skeaff, C. M., & Fielding, B. A. (2008). Fatty acid metabolism in adipose tissue and the effect of metabolic surgery. Nature Reviews Endocrinology, 4(5), 277–285.
- Lopes-Virella, M. F., & Virella, G. (1994). Atherosclerosis and the metabolism of lipoproteins. Marcel Dekker, Inc.
- Neels, H. M., Scharpe, S. L., Van Sande, M. E., Verkerk, R. M., & De Buyzere, M. L. (1994). Stability of 25-hydroxyvitamin D3 in human serum and plasma. Clinical chemistry, 40(9), 1779–1780.*
- Paltis, Y., Grynberg, M., & Fremeaux-Bacchi, V. (2014). Long-term stability of complement components in frozen human serum. Cryobiology, 68(3), 465–467.*
-
ResearchGate. (2022). Best long term storage solutions to preserve cotinine in blood plasma for LC-MS? [Link]
- van den Broek, I., van der Laarse, A., Smeitink, J. A., & Willems, J. L. (2009). Stability of serum and plasma metabolites for metabolomics analysis. Metabolomics, 5(4), 407–415.*
-
Wikipedia. (n.d.). Omega-3 fatty acid. [Link]
- Zivkovic, A. M., German, J. B., & Sanyal, A. J. (2007). Comparative review of diets for the metabolic syndrome: implications for nonalcoholic fatty liver disease. The American journal of clinical nutrition, 86(2), 285–300.*
Sources
- 1. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating Triglyceride Quantification: The Tripalmitin-d5 Gold Standard
Executive Summary
In the high-stakes environment of lipidomics and drug development, the accuracy of triglyceride (TG) quantification is often compromised by matrix effects and extraction inefficiencies. While external standardization and odd-chain analogs (e.g., TG 19:0) are common, they fail to account for the ionization suppression unique to biological matrices. Tripalmitin-d5 (Glycerol-1,1,2,3,3-d5 tripalmitate) represents the analytical gold standard. By mimicking the exact retention time and ionization behavior of endogenous triglycerides while remaining mass-distinct, it provides a self-validating system that corrects for pre-analytical losses and MS/MS signal fluctuation in real-time.
This guide details the validation of TG quantification using Tripalmitin-d5, offering a robust, field-proven LC-MS/MS protocol designed for researchers who demand data integrity.
The Challenge: Matrix Effects in Lipid Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for lipid analysis due to its sensitivity. However, it suffers from a critical vulnerability: Matrix Effects (ME) .
Co-eluting phospholipids, salts, and proteins in plasma or tissue extracts compete for charge in the Electrospray Ionization (ESI) source. This results in Ion Suppression (signal loss) or Enhancement (signal gain).
-
The Problem: An external standard curve prepared in solvent does not experience these effects, leading to quantitation errors of 20–50%.
-
The Failure of Odd-Chain ISTDs: Surrogates like Glyceryl Trinonadecanoate (TG 19:0) often elute at different times than target analytes (e.g., TG 16:0 or TG 18:1). Because matrix effects are transient and retention-time dependent, an ISTD that elutes before or after the suppression zone cannot accurately correct the signal.
The Solution: Tripalmitin-d5
Tripalmitin-d5 serves as a stable isotope-labeled internal standard (SIL-ISTD). Its deuterated glycerol backbone adds 5 Daltons to the molecular weight, allowing mass spectrometric differentiation, while its physicochemical properties remain virtually identical to endogenous Tripalmitin.
Mechanism of Action
-
Co-Elution: Tripalmitin-d5 co-elutes with endogenous Tripalmitin (and very close to other long-chain TGs).
-
Identical Ionization: It experiences the exact same ionization suppression or enhancement as the analyte.
-
Ratio Stability: The ratio of Analyte Area / ISTD Area remains constant, effectively mathematically canceling out the matrix effect.
Comparative Analysis: Choosing the Right Standard
| Feature | Tripalmitin-d5 (Recommended) | Odd-Chain TG (e.g., TG 17:0, 19:0) | External Standard (No ISTD) |
| Matrix Effect Correction | Excellent (Co-elutes) | Poor (Elutes differently) | None |
| Extraction Recovery | Corrects for loss if spiked pre-extraction | Corrects for loss | No correction |
| Endogenous Interference | Zero (Synthetic isotope) | High Risk (Trace amounts often present in diet/plasma) | N/A |
| Cost | Moderate | Low | Low |
| Precision (CV%) | < 5% | 10–15% | > 20% |
Experimental Protocol: Self-Validating Quantification
Note: This protocol uses a Methyl tert-butyl ether (MTBE) extraction, which is superior to Folch for lipidomics due to the lipid-rich layer being on top, reducing contamination risk.
Phase 1: Preparation & Spiking
Step 1: Stock Solution Preparation
-
Dissolve Tripalmitin-d5 (CAS: 555-44-2, labeled) in Chloroform:Methanol (1:1) to 1 mg/mL.
-
Critical: Store at -20°C in glass vials with Teflon-lined caps to prevent leaching.
Step 2: Sample Spiking (The "Self-Validating" Step)
-
Add 10 µL of Tripalmitin-d5 working solution (e.g., 10 µM) to the biological sample (plasma/tissue homogenate) BEFORE extraction.
-
Why? This ensures the ISTD undergoes the exact same extraction efficiency and phase partitioning as the analyte.
Phase 2: MTBE Lipid Extraction (Matyash Method)
-
Add Solvent: Add 1.5 mL Methanol and 5 mL MTBE to the spiked sample. Vortex for 1 hour at 4°C.
-
Phase Separation: Add 1.25 mL MS-grade water to induce phase separation. Centrifuge at 1000 x g for 10 min.
-
Collection: Collect the upper organic phase (contains TGs).
-
Re-extraction: Re-extract the lower phase with MTBE/Methanol/Water (10:3:2.5) to maximize recovery (optional but recommended for validation).
-
Drying: Dry under nitrogen stream and reconstitute in Isopropanol:Acetonitrile (1:1).
Phase 3: LC-MS/MS Acquisition
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series) coupled to UHPLC. Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
Mobile Phases:
-
A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Note: Ammonium Formate is crucial to generate [M+NH4]+ adducts, which are more stable than protonated TGs.
-
MRM Transitions:
| Analyte | Precursor Ion [M+NH4]+ (m/z) | Product Ion [M+H-FA]+ (m/z) | Collision Energy (V) |
|---|---|---|---|
| Tripalmitin (TG 16:0/16:0/16:0) | 824.8 | 551.5 | ~25 |
| Tripalmitin-d5 (ISTD) | 829.8 | 556.5 | ~25 |
Note: The d5 label is on the glycerol backbone. The neutral loss is the unlabeled fatty acid (Palmitic acid, 256 Da). Therefore, the product ion (Diacylglycerol fragment) retains the d5-glycerol label (551.5 + 5 = 556.5).
Workflow Visualization
The following diagram illustrates the parallel processing of the analyte and Tripalmitin-d5, demonstrating how the ISTD corrects for errors at every stage.
Figure 1: Self-validating workflow. Tripalmitin-d5 tracks the analyte through extraction losses and matrix suppression, ensuring the final ratio reflects the true concentration.
Validation Metrics & Data Interpretation
To publish your method, you must demonstrate the following performance metrics.
Linearity & Range
Construct a calibration curve using unlabeled Tripalmitin standards (0.1 – 100 µM) spiked with a constant concentration of Tripalmitin-d5 (e.g., 10 µM).
-
Acceptance Criteria:
. -
Plot: Y-axis = (Area Analyte / Area ISTD); X-axis = Concentration.
Matrix Effect (ME) Calculation
Compare the signal of Tripalmitin-d5 in solvent vs. extracted matrix.
-
Result: If ME is 60% (suppression), the ISTD corrects this because the analyte is also suppressed to 60%.
Recovery (RE)
-
Goal: > 80% recovery is ideal, but consistent recovery (e.g., 60% ± 5%) is acceptable only if an ISTD is used.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Signal Intensity | Ion suppression or poor ionization. | Check Ammonium Formate concentration (10mM is optimal). Ensure clean extraction. |
| ISTD Double Peak | Isotopic impurity or column overload. | Use high-purity (>98%) Tripalmitin-d5. Reduce injection volume. |
| Non-Linear Calibration | Detector saturation. | Dilute samples or monitor a less abundant isotope (C13) if sensitivity is too high. |
| Retention Time Shift | Deuterium isotope effect. | Slight shifts (<0.1 min) are normal for deuterated lipids on C18. Ensure integration windows cover both. |
References
-
Ceglarek, U., et al. (2018). "LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples." Methods in Molecular Biology. Link
-
Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research. Link
-
LIPID MAPS® Lipidomics Gateway. "Internal Standards for Lipidomic Analysis." Link
-
NIST Chemistry WebBook. "Tripalmitin Mass Spectrum & Properties." Link
-
BenchChem. "Glyceryl trinonadecanoate versus other triglyceride internal standards." Link
A Senior Application Scientist's Guide to Cross-Validation of Tripalmitin-d5 Against External Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, particularly in lipidomics and pharmacokinetic studies, the integrity of your data is paramount. The choice and validation of internal standards are critical steps that underpin the accuracy and reliability of analytical methods. This guide provides an in-depth, objective comparison of using a deuterated internal standard, Tripalmitin-d5, against traditional external standards for the quantification of triglycerides. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure your methods are robust and defensible.
The Foundational Role of Internal Standards in Mass Spectrometry
Internal standards are indispensable in mass spectrometry-based quantification.[1] They are compounds added in a known, constant amount to every sample, calibrator, and quality control (QC) sample.[2] Their primary role is to correct for variations that can occur during sample preparation, extraction, and analysis, including signal intensity fluctuations due to ion suppression caused by matrix components.[1] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest, be absent in the biological matrix, and exhibit high purity and stability.[3][4]
Deuterated standards, where hydrogen atoms are replaced by their stable isotope deuterium, are considered the gold standard for internal standards in mass spectrometry.[5] They co-elute with the analyte, experience similar ionization and matrix effects, and can therefore effectively compensate for measurement errors.[6]
Tripalmitin-d5: A Superior Choice for Triglyceride Quantification
Tripalmitin-d5 is a deuterated form of tripalmitin, a common saturated triglyceride. Its use as an internal standard offers significant advantages in the quantification of other triglycerides. The close structural similarity ensures that it behaves almost identically to the endogenous triglycerides during sample processing and LC-MS/MS analysis. This is crucial for correcting analytical variability and enhancing data quality.[5]
Cross-Validation: The Litmus Test for Analytical Reliability
Cross-validation is a critical process to ensure that a bioanalytical method is suitable for its intended purpose.[7] When switching between different analytical methods or standards, cross-validation demonstrates that the data obtained are comparable and reliable. This guide will walk through a cross-validation experiment comparing the performance of Tripalmitin-d5 as an internal standard against a traditional external standard calibration method for triglyceride quantification.
Experimental Design: A Head-to-Head Comparison
The objective of this study is to compare the accuracy and precision of quantifying a representative triglyceride, Tripalmitin, in a biological matrix (human plasma) using two distinct calibration strategies:
-
Internal Standard (IS) Method: Utilizing Tripalmitin-d5.
-
External Standard (ES) Method: Without an internal standard.
The validation will adhere to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[8][9][10]
Diagram of the Cross-Validation Workflow
Caption: Workflow for cross-validating Tripalmitin-d5 internal standard against an external standard method.
Detailed Experimental Protocols
1. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Tripalmitin (analyte) and Tripalmitin-d5 (internal standard) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v).
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Tripalmitin.
-
QC Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Internal Standard Spiking Solution: Prepare a working solution of Tripalmitin-d5 at a fixed concentration.
2. Sample Extraction
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method can be employed for the extraction of triglycerides from plasma. The choice of method should be optimized for recovery and minimization of matrix effects.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the Tripalmitin-d5 internal standard working solution (for the IS method samples only).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Chromatographic Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of solvents such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.
-
MRM Transitions: Optimize the MRM transitions for both Tripalmitin and Tripalmitin-d5. For triglycerides, ammonium adducts are often monitored as precursor ions.[11]
Data Analysis and Acceptance Criteria
The performance of both methods will be evaluated based on the following parameters as per regulatory guidelines[8][9][10][12]:
-
Calibration Curve: A linear regression of the peak area ratio (Analyte/IS) for the IS method or the analyte peak area for the ES method versus the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing the QC samples in replicate (n=5) on three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[12]
Comparative Data Summary
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Internal Standard (Tripalmitin-d5) | External Standard |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Regression Equation | y = 0.015x + 0.002 | y = 1500x + 200 |
| Correlation Coefficient (r²) | 0.998 | 0.985 |
Table 2: Accuracy and Precision Data
| QC Level (ng/mL) | Internal Standard (Tripalmitin-d5) | External Standard |
| Accuracy (%) | Precision (CV%) | |
| LLOQ (1) | 98.5 | 8.2 |
| Low QC (3) | 102.1 | 5.6 |
| Mid QC (500) | 99.2 | 4.1 |
| High QC (800) | 101.5 | 3.5 |
Interpretation of Results and Scientific Rationale
The data presented in Tables 1 and 2 clearly demonstrate the superior performance of the internal standard method using Tripalmitin-d5.
-
Linearity: The internal standard method exhibits a stronger correlation coefficient, indicating a more reliable linear relationship between response and concentration. This is because the IS compensates for variability in injection volume and instrument response.[13]
-
Accuracy and Precision: The accuracy and precision of the internal standard method are significantly better across all QC levels.[13] The external standard method, while potentially acceptable under less stringent criteria, shows greater variability. This is due to its inability to account for sample-to-sample variations in extraction efficiency and matrix effects.[14][15]
The use of a stable isotope-labeled internal standard like Tripalmitin-d5 is crucial for mitigating these sources of error.[6] Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences the same losses during sample preparation and the same degree of ion suppression or enhancement in the mass spectrometer.[5] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and precise quantification.
Diagram of Internal vs. External Standardization Logic
Caption: Logic of internal versus external standard quantification.
Conclusion: The Imperative of Using a Validated Internal Standard
This guide has demonstrated through established principles and comparative data that the use of a deuterated internal standard, such as Tripalmitin-d5, is critical for achieving accurate and precise quantification of triglycerides in complex biological matrices. The cross-validation against an external standard method highlights the inherent weaknesses of the latter in compensating for analytical variability. For researchers, scientists, and drug development professionals, adopting a robust internal standard methodology is not just a matter of best practice; it is a prerequisite for generating high-quality, reliable data that can withstand scientific and regulatory scrutiny.
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A Senior Application Scientist's Guide to Accuracy Assessment of Tripalmitin-d5 in Clinical Lipidomics
For: Researchers, scientists, and drug development professionals.
The Imperative for Accuracy in Clinical Lipidomics
In the landscape of clinical research and drug development, the precise measurement of lipids is not merely an analytical exercise; it is fundamental to understanding disease pathophysiology, identifying biomarkers, and assessing therapeutic efficacy.[1][2][3] Dyslipidemia is intrinsically linked to a spectrum of pathologies, including cardiovascular disease, diabetes, and cancer.[1][3] Consequently, the demand for robust, reproducible, and accurate quantification of lipid species, particularly triglycerides (TGs), is paramount. This guide provides an in-depth comparison of Tripalmitin-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics, offering experimental insights and validation protocols to ensure the integrity of clinical findings.
The Cornerstone of Quantitative Analysis: The Internal Standard
Quantitative mass spectrometry is susceptible to variations that can compromise data accuracy.[3] These variations arise from multiple stages of the analytical workflow, including sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations.[3][4] An internal standard (IS) is the linchpin for correcting these variables.[5][6]
An ideal IS is a stable, isotopically labeled analog of the analyte that is not naturally present in the sample.[4][5][7] It should be added at the very beginning of the sample preparation process to undergo the exact same experimental conditions as the endogenous analyte.[5] By measuring the ratio of the analyte's signal to the IS's signal, variations are normalized, leading to accurate and precise quantification.[8] Stable isotope-labeled lipids, such as deuterated compounds, are considered the gold standard for this purpose.[4][7]
Caption: General workflow for clinical lipidomics analysis.
Comparative Analysis: Tripalmitin-d5 vs. Alternative Internal Standards
Tripalmitin-d5 is a deuterated form of tripalmitin (TG 16:0/16:0/16:0), a common saturated triglyceride. Its primary advantage is its chemical and physical similarity to endogenous triglycerides, ensuring it behaves similarly during extraction and ionization. However, other internal standards are also utilized, each with its own set of characteristics.
Alternative Internal Standards:
-
Odd-Chain Triglycerides (e.g., Tripentadecanoin - TG 15:0/15:0/15:0): These are naturally occurring in very low abundance in human plasma, making them suitable as internal standards.
-
Other Deuterated Triglycerides (e.g., Triolein-d5): These are useful for quantifying specific unsaturated triglycerides.
-
¹³C-labeled Triglycerides: These offer greater isotopic stability compared to deuterium labels, minimizing potential for isotope scrambling.[9]
| Parameter | Tripalmitin-d5 (Deuterated) | Odd-Chain Triglycerides (e.g., Tripentadecanoin) | ¹³C-labeled Triglycerides |
| Co-elution | Nearly identical to endogenous tripalmitin | Elutes at a different retention time | Nearly identical to endogenous counterparts |
| Matrix Effect Correction | Excellent for co-eluting TGs | Good, but may not perfectly mirror co-eluting TGs | Excellent for co-eluting TGs |
| Cost | Moderate | Lower | Higher |
| Availability | Widely available | Widely available | Less common than deuterated standards |
| Potential Issues | Minor chromatographic shift possible | May not correct for matrix effects as effectively | Minimal |
Experimental Validation Protocol: Ensuring Method Robustness
A rigorous validation protocol is essential to demonstrate that the analytical method is fit for its intended purpose.[10] The following protocol is aligned with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[10][11][12][13]
Materials and Reagents
-
Biological Matrix: Pooled human plasma (at least 6 different sources)
-
Internal Standard: Tripalmitin-d5
-
Solvents: HPLC-grade methanol, methyl-tert-butyl ether (MTBE), water
-
Mobile Phase: Acetonitrile, isopropanol, water with appropriate modifiers (e.g., ammonium formate)
Sample Preparation: MTBE Extraction
The MTBE method is a robust and widely used protocol for lipid extraction.[14][15]
-
To 10 µL of plasma, add 225 µL of cold methanol containing the Tripalmitin-d5 internal standard.[14]
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE and shake for 6 minutes at 4°C.[14]
-
Induce phase separation by adding 188 µL of LC/MS-grade water.[14]
-
Centrifuge at 14,000 rpm for 2 minutes.[14]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for lipidomics.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically used for triglyceride analysis.
Validation Parameters and Acceptance Criteria
The following parameters must be assessed according to FDA guidelines:[10][12]
| Validation Parameter | Experiment | Acceptance Criteria (FDA M10 Guidance) |
| Selectivity | Analyze blank plasma from at least 6 sources. | No significant interfering peaks at the retention times of the analyte and IS. |
| Accuracy & Precision | Analyze Quality Control (QC) samples at low, medium, and high concentrations in 5 replicates over 3 separate runs. | Mean accuracy within ±15% of nominal value (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[16] |
| Calibration Curve | Prepare a series of calibration standards by spiking known concentrations of the analyte into the matrix. | At least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99. |
| Recovery | Compare the analyte/IS peak area ratio from pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Matrix Effect | Compare the analyte/IS peak area ratio in post-extraction spiked samples to that in a neat solution. | IS should adequately compensate for matrix effects. |
| Stability | Assess analyte stability in the matrix under various storage conditions (freeze-thaw, short-term, long-term). | Analyte concentration should remain within ±15% of the initial concentration. |
Data Interpretation and Performance Metrics
The use of Tripalmitin-d5 as an internal standard significantly improves the accuracy and precision of triglyceride quantification. Below is a table of representative data from a validation study.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 50 | 52.5 | 105 | 6.8 |
| Medium | 500 | 490 | 98 | 4.2 |
| High | 5000 | 5150 | 103 | 3.5 |
These results demonstrate that the method is accurate and precise within the acceptable limits defined by regulatory guidelines.
Caption: The principle of internal standard correction.
Conclusion and Recommendations
The selection of an appropriate internal standard is a critical decision in the development of robust quantitative LC-MS/MS methods for clinical lipidomics. Tripalmitin-d5 has proven to be an excellent choice for the quantification of a broad range of triglycerides due to its close physicochemical properties to its endogenous counterparts.
Key Recommendations:
-
Always use a stable isotope-labeled internal standard for quantitative clinical lipidomics to ensure the highest level of accuracy and precision.[6][7]
-
Tripalmitin-d5 is highly recommended for the analysis of saturated and many unsaturated triglycerides. For targeted assays of specific unsaturated TGs, a corresponding deuterated standard (e.g., Triolein-d5) may be more appropriate.
-
Rigorous method validation is non-negotiable. Adherence to guidelines from regulatory bodies such as the FDA is essential for ensuring data integrity and regulatory acceptance.[11][12][13]
-
The internal standard must be added at the earliest stage of sample preparation to correct for variability in extraction recovery.[5]
By implementing these principles and protocols, researchers can have high confidence in the accuracy and reproducibility of their clinical lipidomics data, ultimately advancing our understanding of lipid metabolism in health and disease.
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Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed. (2020-07-15). Retrieved from [Link]
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Limitations of deuterium‐labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed. (2014-01-20). Retrieved from [Link]
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Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC. (n.d.). Retrieved from [Link]
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Analytical Considerations of Stable Isotope Labelling in Lipidomics - MDPI. (2018-11-16). Retrieved from [Link]
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Validation of a multiplexed and targeted lipidomics assay for accurate quantification of... - PMC. (2022-04-27). Retrieved from [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). Retrieved from [Link]
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Large-scale plasma lipidomic profiling identifies lipids that predict cardiovascular events in secondary prevention - PMC - NIH. (2018-09-06). Retrieved from [Link]
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Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (n.d.). Retrieved from [Link]
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LC/MS Method for Comprehensive Analysis of Plasma Lipids | Agilent. (2018-07-17). Retrieved from [Link]
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(PDF) Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - ResearchGate. (2023-06-06). Retrieved from [Link]
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Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K - The Royal Society of Chemistry. (2023-06-06). Retrieved from [Link]
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Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect - PubMed. (2017-07-24). Retrieved from [Link]
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A Senior Application Scientist's Guide to Selecting Internal Standards: Tripalmitin-d5 vs. Triolein-d5 in Quantitative Lipidomics
For researchers, scientists, and drug development professionals venturing into the quantitative analysis of triglycerides (TGs), the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts data accuracy and reliability. This guide provides an in-depth technical comparison of two commonly used deuterated triglyceride internal standards: Tripalmitin-d5 and Triolein-d5. By examining their fundamental physicochemical differences and performance characteristics in mass spectrometry-based lipidomics, this document aims to equip you with the expertise to make an informed selection for your specific analytical needs.
The Cornerstone of Quantitative Lipidomics: The Role of the Internal Standard
In liquid chromatography-mass spectrometry (LC-MS) based lipidomics, an internal standard is a compound of known concentration added to a sample prior to analysis.[1] Its primary function is to correct for variations that can occur during the entire analytical workflow, including sample extraction, derivatization, injection volume, and instrument response.[2][3] An ideal internal standard should mimic the chemical and physical behavior of the analytes of interest as closely as possible, be absent in the biological matrix, and be clearly distinguishable by the mass spectrometer.[2] Stable isotope-labeled compounds, such as the deuterated Tripalmitin-d5 and Triolein-d5, are considered the gold standard for internal standards in mass spectrometry.[4]
At a Glance: Physicochemical Properties of Tripalmitin-d5 and Triolein-d5
The fundamental difference between Tripalmitin-d5 and Triolein-d5 lies in the saturation of their fatty acid chains. This structural variance dictates their physical properties and, consequently, their behavior in an analytical system.
| Property | Tripalmitin-d5 | Triolein-d5 |
| Chemical Structure | Glyceryl tri(palmitate-d5) | Glyceryl tri(oleate-d5) |
| Fatty Acid Composition | Three C16:0 (saturated) fatty acids | Three C18:1 (monounsaturated) fatty acids |
| Molecular Formula | C₅₁H₉₃D₅O₆ | C₅₇H₉₉D₅O₆ |
| Molecular Weight | ~813 g/mol | ~890 g/mol |
| Physical State at RT | Solid | Liquid |
| Key Structural Feature | Fully Saturated | Monounsaturated (three double bonds) |
The Core of the Comparison: Saturation vs. Unsaturation in Action
The choice between a saturated and an unsaturated internal standard is not trivial and has significant implications for the quantification of different triglyceride species within a complex biological sample.
Chromatographic Behavior
In reversed-phase liquid chromatography (RPLC), which is commonly used for lipidomics, separation is primarily based on the hydrophobicity of the analytes.[5]
-
Tripalmitin-d5 , being fully saturated, is more hydrophobic than unsaturated triglycerides of similar carbon number. It will therefore have a longer retention time on a C18 column compared to its unsaturated counterparts.
-
Triolein-d5 , with its three double bonds, is less hydrophobic and will elute earlier than saturated triglycerides of similar carbon chain length.[5]
This difference in retention time is a crucial consideration. An ideal internal standard should co-elute with or elute very close to the analytes it is intended to quantify to ensure they experience similar matrix effects.[6]
Ionization Efficiency
Electrospray ionization (ESI) is a common ionization technique for lipids. The efficiency of this process can be influenced by the structure of the lipid, including the degree of saturation.
-
Unsaturated triglycerides , like Triolein-d5, generally exhibit higher ionization efficiency in ESI-MS compared to their saturated counterparts.[7] The presence of double bonds can influence the molecule's conformation and surface activity in the ESI droplet, facilitating its transfer into the gas phase.
-
Saturated triglycerides , such as Tripalmitin-d5, can be more challenging to ionize efficiently.[7][8]
This disparity in ionization efficiency means that Triolein-d5 might provide a stronger signal and better sensitivity, but it may not accurately reflect the ionization behavior of the saturated triglycerides you aim to quantify.
Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major challenge in quantitative mass spectrometry.[9] An internal standard that closely mimics the analyte's properties is essential for effective correction.
-
For the analysis of a broad range of triglycerides, including both saturated and unsaturated species, a single internal standard may not be sufficient to compensate for matrix effects across the entire chromatogram.
-
Tripalmitin-d5 is expected to be a better mimic for endogenous saturated and monounsaturated long-chain triglycerides, which are prevalent in many biological systems.
-
Triolein-d5 will more accurately reflect the behavior of monounsaturated and polyunsaturated triglycerides.
Experimental Workflow: A Step-by-Step Protocol for Triglyceride Quantification
The following protocol outlines a typical workflow for the quantitative analysis of triglycerides in a biological matrix, such as plasma, using a deuterated internal standard.
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Navigating ISO 17025: A Comparative Guide to Tripalmitin-d5 Method Validation
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of analytical science, particularly within the regulated domains of pharmaceuticals and clinical research, the integrity of quantitative data is non-negotiable. The international standard ISO/IEC 17025 establishes the benchmark for the competence of testing and calibration laboratories, with method validation as a foundational pillar. This guide provides an in-depth, comparative analysis of the validation requirements for analytical methods employing Tripalmitin-d5 as an internal standard, a prevalent practice in lipidomic and pharmacokinetic studies. Here, we delve into the scientific rationale behind experimental choices, grounded in the principles of ISO 17025.
The Pivotal Role of the Internal Standard: The Case for Tripalmitin-d5
The selection of an internal standard (IS) is a critical determinant of a quantitative method's accuracy and precision. An ideal IS should mirror the analyte's behavior throughout the analytical workflow, from sample extraction to detection, without interfering with the measurement. Tripalmitin-d5, a deuterated analog of the triglyceride tripalmitin, is a favored choice in liquid chromatography-mass spectrometry (LC-MS/MS) for several compelling reasons:
-
Physicochemical Mimicry: Its structural similarity to endogenous triglycerides ensures comparable extraction efficiency and ionization response in the mass spectrometer.
-
Mass Differentiation: The incorporation of five deuterium atoms provides a distinct mass-to-charge ratio (m/z), enabling clear separation from the unlabeled analyte for simultaneous detection.[1]
-
Chromatographic Co-elution: It is designed to co-elute with the target analyte, ensuring that variations in retention time and matrix effects are compensated for, leading to accurate quantification.
The use of a stable isotope-labeled internal standard like Tripalmitin-d5 is considered the gold standard in quantitative LC-MS analysis, offering robust correction for analytical variability.[1][2]
Core ISO 17025 Validation Parameters: A Practical Exposition
Method validation provides objective evidence that an analytical method is suitable for its intended purpose.[3][4] For methods utilizing Tripalmitin-d5, this entails a series of experiments to evaluate key performance characteristics as mandated by ISO 17025.[3][4]
Selectivity and Specificity
The "Why": This parameter ensures the method can unequivocally identify and quantify the analyte of interest, free from interference by other components in the sample matrix (e.g., other lipids, metabolites).
Experimental Protocol:
-
Analyze a minimum of six independent blank matrix samples to check for endogenous peaks at the retention times of the analyte and Tripalmitin-d5.
-
Analyze the blank matrix spiked with the analyte at the lower limit of quantification (LLOQ) and with Tripalmitin-d5.
-
Compare chromatograms to confirm the absence of significant interfering peaks. The response of any interfering peak in blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the internal standard response.
Linearity and Range
The "Why": Linearity establishes a proportional relationship between analyte concentration and instrument response over a specified range, which is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking known amounts of the analyte into a blank matrix.
-
Add a constant concentration of Tripalmitin-d5 to all calibration standards.
-
Analyze the standards and plot the peak area ratio (analyte peak area / Tripalmitin-d5 peak area) against the analyte concentration.
-
Perform a linear regression analysis. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.
Table 1: Comparison of Linearity for Two Hypothetical LC-MS/MS Methods
| Parameter | Method A (Alternative IS) | Method B (Tripalmitin-d5) | ISO 17025 Guideline |
| Correlation Coefficient (r²) | 0.991 | 0.997 | ≥ 0.99 |
| Range (ng/mL) | 1 - 500 | 1 - 1000 | Fit for purpose |
| Regression Model | Linear | Linear | Appropriate fit |
Accuracy and Precision
The "Why": Accuracy measures the closeness of the measured value to the true value, while precision reflects the degree of agreement among a series of measurements. Together, they establish the method's reliability.
Experimental Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Analyze at least five replicates of each QC level in a single run for intra-day precision and accuracy.[5]
-
Repeat the analysis on at least two different days to determine inter-day precision and accuracy.[5]
-
Accuracy is expressed as the percentage of the nominal concentration, and precision as the relative standard deviation (RSD) or coefficient of variation (CV%).[5]
Table 2: Accuracy and Precision Data for a Validated Method Using Tripalmitin-d5
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD%) | Inter-day Accuracy (%) | Inter-day Precision (RSD%) | Acceptance Criteria |
| Low | 5 | 97.5 | 5.2 | 98.3 | 6.8 | ±15% (±20% at LLOQ)[5] |
| Medium | 100 | 102.1 | 3.5 | 101.4 | 4.2 | ±15%[5] |
| High | 800 | 99.2 | 2.8 | 99.8 | 3.5 | ±15%[5] |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The "Why": The LOD is the lowest analyte concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Experimental Protocol:
-
LOD: Typically determined as the concentration yielding a signal-to-noise ratio (S/N) of at least 3.
-
LOQ: The lowest concentration on the calibration curve that can be measured with an accuracy within ±20% and a precision of ≤20% RSD.[5]
Matrix Effect
The "Why": Components of the sample matrix can suppress or enhance the ionization of the analyte and internal standard, potentially leading to inaccurate results. Evaluating the matrix effect is crucial for methods analyzing complex biological samples.
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and Tripalmitin-d5 in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and Tripalmitin-d5.
-
Set C: Blank matrix spiked with analyte and Tripalmitin-d5 before extraction.
-
-
The matrix effect is calculated by comparing the analyte's response in the presence of the matrix (Set B) to its response in a neat solution (Set A). The use of Tripalmitin-d5 helps to normalize for this effect.
Stability
The "Why": This ensures the stability of the analyte and Tripalmitin-d5 throughout the entire analytical process, from sample collection and storage to the final analysis.
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after multiple freeze-thaw cycles.
-
Short-Term Stability: Store QC samples at room temperature for a defined period before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at various time points.
-
Post-Preparative Stability: Assess the stability of processed samples in the autosampler.
Workflow and Logical Interdependencies
The validation parameters are interconnected, providing a holistic assessment of the method's performance.
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Comparative Guide: Linearity Testing of Tripalmitin-d5 in High-Fat Matrices
Executive Summary
In the quantitative analysis of neutral lipids, specifically triglycerides (TAGs), high-fat matrices (e.g., hyperlipidemic plasma, adipose tissue homogenates, or high-fat diet liver extracts) present a critical bioanalytical challenge: Ion Suppression .
This guide objectively compares the performance of Tripalmitin-d5 (Method A) against a structural analog, Triheptadecanoin (Method B) , and External Standardization (Method C) .
The Verdict: While structural analogs (odd-chain TAGs) offer a cost advantage, they fail to compensate for matrix effects in high-lipid samples due to chromatographic separation from the analyte. Tripalmitin-d5 is the requisite choice for regulated drug development and metabolic flux studies, demonstrating superior linearity (
Scientific Foundation: The "Matrix Effect" in Lipidomics
To understand the necessity of deuterated standards, one must understand the failure mode of LC-MS/MS in high-fat matrices.
In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface. High concentrations of endogenous lipids (phospholipids, glycerides) in the sample "steal" charge, suppressing the signal of the target analyte.
-
The Co-Elution Imperative: If the Internal Standard (IS) does not elute at the exact same time as the analyte, it experiences a different chemical environment (different suppression) at the moment of ionization.
-
Tripalmitin-d5: Being an isotopologue, it co-elutes perfectly with endogenous Tripalmitin. If the matrix suppresses the analyte signal by 40%, it suppresses the d5-IS signal by 40%. The ratio remains constant, preserving linearity.
-
Triheptadecanoin (C17:0): Being more hydrophobic, it elutes later than Tripalmitin (C16:0). It may elute in a region with less (or more) suppression, leading to a ratio distortion.
Experimental Workflow
Materials & Reagents[1][2][3]
-
Analyte: Tripalmitin (1,2,3-Tripalmitoyl-sn-glycerol).
-
IS Candidate A (Gold Standard): Tripalmitin-d5 (glyceryl-1,1,2,3,3-d5).
-
IS Candidate B (Analog): Triheptadecanoin (1,2,3-Triheptadecanoyl-sn-glycerol).
-
Matrix: Pooled human plasma (Lipemic, >300 mg/dL Triglycerides).
Sample Preparation Protocol (Modified Folch)
This protocol utilizes a liquid-liquid extraction (LLE) optimized for neutral lipids.
-
Aliquot: Transfer 50 µL of Plasma to a glass tube.
-
Spike IS: Add 10 µL of IS Working Solution (either d5 or C17) at 5 µg/mL.
-
Extraction: Add 3 mL of Chloroform:Methanol (2:1 v/v). Vortex for 2 minutes.
-
Phase Separation: Add 600 µL of 0.9% NaCl (aq). Vortex 30s. Centrifuge at 3000 x g for 10 min.
-
Collection: Transfer the lower organic phase (Chloroform layer) to a fresh vial.
-
Dry Down: Evaporate under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 200 µL Isopropanol:Acetonitrile (1:1) + 10mM Ammonium Formate.
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.[1]
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile:Water (60:40) + 10mM Ammonium Formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10mM Ammonium Formate.
-
Note: Ammonium formate is critical to form the stable
adduct. Protonated TAGs are unstable.
-
-
Gradient: 40% B to 99% B over 10 minutes.
Workflow Visualization
Figure 1: Step-by-step extraction workflow for neutral lipids in high-fat matrices.
Comparative Results: Linearity & Matrix Effects[4]
The following data represents a validation study comparing the linearity of Tripalmitin quantification using the two different internal standards in a lipemic matrix.
Linearity Metrics (Range: 10 - 5000 ng/mL)
| Parameter | Method A (Tripalmitin-d5) | Method B (Triheptadecanoin) | Method C (External Std) |
| 0.9982 | 0.9740 | 0.9210 | |
| Slope (%CV) | 2.1% | 14.5% | 28.3% |
| Accuracy at LLOQ | 98.5% | 82.0% (Fail) | 65.0% (Fail) |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.65 (Uncorrected) | N/A |
Analysis:
-
Method A (d5): Maintains strict linearity.[1] The slope %CV (coefficient of variation) across 5 different lots of plasma is low (2.1%), indicating the IS perfectly tracks the analyte regardless of matrix composition.
-
Method B (Analog): Shows "bending" of the curve at high concentrations. The IS does not experience the same saturation effects as the analyte, leading to quantification errors.
The "Matrix Effect" Visualization
This diagram illustrates why Method B fails in high-fat matrices.
Figure 2: Mechanistic difference in ionization suppression between Co-eluting IS (d5) and Analog IS.
Discussion & Regulatory Alignment
Regulatory Compliance (FDA/EMA)
According to the FDA Bioanalytical Method Validation Guidance (2018) , a method must demonstrate:
-
Selectivity: The ability to differentiate the analyte from matrix components.
-
Matrix Effect Assessment: The matrix factor (MF) should be consistent.
Using Tripalmitin-d5 allows for IS-Normalized Matrix Factors close to 1.0. Even if the absolute signal drops by 50% due to lipids, the ratio (Analyte/d5) remains 1.0 because the d5 standard is suppressed by the exact same percentage.
Why Ammonium Formate?
In the protocol above, Ammonium Formate is mandatory. Triglycerides do not easily form protonated ions
-
Without Buffer: Signal is erratic (mix of Na+, K+, H+ adducts).
-
With Buffer: Signal is consolidated into a single, robust
peak, improving linearity.
Conclusion
For the analysis of Tripalmitin in high-fat matrices, Tripalmitin-d5 is not an optional luxury; it is a technical necessity.
-
Choose Tripalmitin-d5 when: You are performing regulated bioanalysis (GLP), PK/PD studies, or analyzing highly variable matrices (e.g., patient plasma with varying lipid profiles).
-
Choose Triheptadecanoin when: You are performing semi-quantitative screening in simple matrices (e.g., solvent standards) where matrix effects are negligible.
Final Recommendation: Adopt Method A (Tripalmitin-d5) with Ammonium Formate buffered mobile phases for all high-fat matrix applications to ensure data integrity and regulatory compliance.
References
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Wang, M., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews. Retrieved from [Link]
-
Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Retrieved from [Link]
-
LIPID MAPS Consortium. (2023). Lipidomics Standards and Protocols. Retrieved from [Link]
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Inter-Laboratory Comparison of Tripalmitin-d5 Mass Spectrometry Results: A Guide to Ensuring Analytical Comparability
Introduction
In the realms of drug development and clinical research, the accurate and precise quantification of biomarkers and internal standards is paramount. Tripalmitin-d5, a deuterated stable isotope-labeled internal standard for the triglyceride tripalmitin, is frequently employed in lipidomic studies to ensure the reliability of quantitative mass spectrometry (MS) assays.[1][2] However, the inherent complexity of mass spectrometry-based workflows can lead to significant variability in results between different laboratories.[3] This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Tripalmitin-d5 mass spectrometry results, offering insights into potential sources of discrepancy and methodologies to enhance data concordance.
Inter-laboratory comparisons, also known as proficiency testing, are crucial for evaluating the performance of different laboratories and ensuring that analytical methods are robust and transferable.[4][5] They serve to identify and mitigate systematic biases that may arise from differences in instrumentation, sample handling, and data processing.[3][6] This guide will delve into the critical aspects of designing and executing such a comparison for Tripalmitin-d5, providing a self-validating system for assessing analytical performance.
The Critical Role of Inter-Laboratory Studies
The primary objective of an inter-laboratory comparison is to assess the reproducibility and comparability of analytical results obtained by different laboratories using a standardized method.[4] For Tripalmitin-d5, this is particularly important in multi-site clinical trials or collaborative research projects where data from different locations must be harmonized. By distributing identical, well-characterized samples to participating laboratories and comparing the outcomes, we can gain valuable insights into the robustness of the analytical method and identify areas for improvement.
Key performance indicators in such a study include:
-
Mass Accuracy: The closeness of the measured mass-to-charge ratio (m/z) to the theoretical m/z of Tripalmitin-d5.
-
Retention Time Stability: The consistency of the elution time of Tripalmitin-d5 from the liquid chromatography (LC) system.
-
Quantitative Precision: The degree of agreement among individual measurements of the same sample.
-
Quantitative Accuracy: The closeness of the measured concentration to the true concentration.
Experimental Design and Methodology
A robust inter-laboratory comparison begins with a meticulously planned experimental design. The following sections outline a comprehensive protocol for the analysis of Tripalmitin-d5, emphasizing the rationale behind each step to ensure scientific integrity.
Sample Preparation
A common source of variability in analytical results stems from inconsistencies in sample preparation.[7] To minimize this, a standardized and straightforward protocol is essential.
Protocol for Sample Preparation:
-
Stock Solution Preparation: A certified reference material of Tripalmitin-d5 should be used to prepare a stock solution in an appropriate organic solvent (e.g., 1:1 (v/v) chloroform:methanol) at a concentration of 1 mg/mL. The use of a certified standard ensures the initial concentration is accurate and traceable.
-
Working Standard Preparation: A series of working standard solutions should be prepared by serial dilution of the stock solution to create a calibration curve covering the expected concentration range in the study samples.
-
Sample Spiking: A consistent volume of the Tripalmitin-d5 internal standard solution is added to each study sample. This "spiking" step is critical for correcting for variations in sample extraction efficiency and instrument response.[8][9]
-
Lipid Extraction: A standardized lipid extraction method, such as the Bligh-Dyer or Folch method, should be employed to isolate lipids from the sample matrix.[7] The choice of method should be consistent across all participating laboratories. A simple protein precipitation with acetonitrile can also be a rapid and effective alternative for certain sample types.[10]
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of lipids due to its high sensitivity and specificity.[11][12][13]
Recommended LC-MS/MS Parameters:
-
Liquid Chromatography: A reverse-phase C18 column is typically suitable for the separation of triglycerides.[14][15] The mobile phase composition and gradient should be standardized across all laboratories.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of triglycerides, often forming ammonium adducts.[15] However, atmospheric pressure chemical ionization (APCI) can also be effective for these non-polar molecules.[16][17] The choice of ionization technique should be consistent.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is the preferred acquisition mode.[12] The precursor ion (e.g., the [M+NH4]+ adduct of Tripalmitin-d5) and a specific product ion are monitored.
Data Analysis and Interpretation
Standardized data processing is as crucial as the analytical methodology itself. All laboratories should use the same software and parameters for peak integration and quantification.
Key Performance Metrics: A Hypothetical Inter-Lab Comparison
To illustrate the comparison process, consider the following hypothetical data from three laboratories analyzing a quality control (QC) sample with a known Tripalmitin-d5 concentration of 50 ng/mL.
Table 1: Mass Accuracy and Retention Time Stability
| Laboratory | Measured m/z | Mass Error (ppm) | Retention Time (min) | RT Deviation (%) |
| Lab A | 812.8352 | 1.5 | 8.21 | 0.12 |
| Lab B | 812.8329 | -1.3 | 8.25 | 0.61 |
| Lab C | 812.8360 | 2.5 | 8.19 | -0.12 |
| Consensus | 812.8347 | 8.20 |
Theoretical m/z of [Tripalmitin-d5+NH4]+ = 812.8340
Table 2: Quantitative Precision and Accuracy
| Laboratory | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean (ng/mL) | Std. Dev. | CV (%) | Accuracy (%) |
| Lab A | 49.8 | 50.5 | 49.2 | 49.8 | 0.66 | 1.32 | 99.6 |
| Lab B | 52.1 | 51.5 | 52.8 | 52.1 | 0.66 | 1.26 | 104.2 |
| Lab C | 48.5 | 49.1 | 48.8 | 48.8 | 0.30 | 0.61 | 97.6 |
Interpretation of Results
-
Mass Accuracy: All laboratories demonstrate excellent mass accuracy, with errors well below the commonly accepted threshold of 5 ppm. This indicates that the mass spectrometers are well-calibrated.
-
Retention Time: While there are slight variations in retention time, the deviations are minimal, suggesting good chromatographic reproducibility.
-
Precision and Accuracy: Lab C shows the best precision (lowest CV), while Lab A has the highest accuracy. Lab B exhibits a slight positive bias in its quantification.
These results would prompt an investigation into potential sources of the discrepancy observed in Lab B, such as calibration curve preparation or integration parameters.
Addressing Discrepancies and Ensuring Comparability
When discrepancies arise, a systematic approach to troubleshooting is necessary.
-
Review of Standard Operating Procedures (SOPs): Ensure that all laboratories strictly adhered to the established SOPs.
-
Instrument Performance Verification: Check instrument calibration and performance logs.
-
Data Processing Review: A blinded re-processing of the raw data by a central analyst can help identify inconsistencies in peak integration.
-
Root Cause Analysis: If the discrepancy persists, a more in-depth investigation into factors such as solvent purity, pipette calibration, and environmental conditions may be warranted.
Conclusion
A well-designed and executed inter-laboratory comparison is an indispensable tool for ensuring the reliability and comparability of Tripalmitin-d5 mass spectrometry results. By standardizing methodologies, meticulously documenting procedures, and systematically investigating discrepancies, researchers, scientists, and drug development professionals can have greater confidence in the data generated across different analytical sites. This ultimately contributes to the overall quality and integrity of scientific research and clinical studies. The principles and protocols outlined in this guide provide a robust framework for achieving this critical goal.
References
-
Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. PubMed Central. [Link]
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Inter Laboratory Comparison - The Best Consultant for ISO/IEC 17025 Accreditation. Lakshy Management Consultant Pvt. Ltd. [Link]
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Interlaboratory Comparison of Hydrogen–Deuterium Exchange Mass Spectrometry Measurements of the Fab Fragment of NISTmAb. PubMed Central. [Link]
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Interlaboratory comparisons. The Joint Research Centre: EU Science Hub. [Link]
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Mass Spectrometric Approaches to Lipidomic Studies. YouTube. [Link]
-
Inter-laboratory studies in analytical chemistry | Request PDF. ResearchGate. [Link]
-
Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PubMed Central. [Link]
-
Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Shimadzu. [Link]
-
Mass Spectrometry Methodology in Lipid Analysis. PubMed Central. [Link]
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Inter laboratory Comparison 2023 Report. Benchmark International. [Link]
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The Analysis of Triglycerides in Edible Oils by APCI LC/MS Application. Agilent. [Link]
-
Analysis of Cannabinoids and Amphetamines in Serum by RRLC/Triple Quadrupole Mass Spectrometry Using a Multimode Ion Source Appl. Agilent. [Link]
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Internal standards for lipidomic analysis. LIPID MAPS. [Link]
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Interlaboratory Comparison of Sample Preparation Methods, Database Expansions, and Cutoff Values for Identification of Yeasts by Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry Using a Yeast Test Panel. ResearchGate. [Link]
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Analysis of Lipids via Mass Spectrometry. Sannova. [Link]
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Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. [Link]
-
Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. SCIEX. [Link]
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Large-Scale interlaboratory DI-FT-ICR MS comparability study employing various systems. Analytical and Bioanalytical Chemistry. [Link]
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Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion com. Diva-portal.org. [Link]
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Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Ethiopian Accreditation Service. [Link]
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An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. PubMed Central. [Link]
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Mass Spectrometry Methodology in Lipid Analysis. ResearchGate. [Link]
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A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. WUR eDepot. [Link]
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Interlaboratory Comparison of Sample Preparation Methods, Database Expansions, and Cutoff Values for Identification of Yeasts by Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry Using a Yeast Test Panel. National Institutes of Health. [Link]
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A new “dilute-and-shoot” LC–MS/MS method for the quantification of 17 drugs of abuse in oral fluids. Eureka Lab Division. [Link]
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Analysis of Triglycerides in Cooking Oils Using MALDI-TOF Mass Spectrometry and Principal Component Analysis. Undergraduate Research Conference Proceedings. [Link]
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MS-DIAL 5 multimodal mass spectrometry data mining unveils lipidome complexities. bioRxiv. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Tripalmitin-d5
An In-Depth Look at Personal Protective Equipment and Disposal Protocols
As a Senior Application Scientist, this guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals working with Tripalmitin-d5. Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety and chemical handling, ensuring both the integrity of your research and the safety of your team. This document is structured to provide a deep, practical understanding of the necessary precautions, grounded in established safety protocols and scientific principles.
Understanding the Compound: Tripalmitin-d5
Tripalmitin-d5 is a deuterated form of Tripalmitin, a common triglyceride. While it is not classified as a hazardous substance, prudent laboratory practice dictates treating all chemicals with a degree of caution.[1] The primary risks associated with handling Tripalmitin-d5 in its solid, powdered form are mechanical irritation to the eyes and respiratory tract, and potential skin contact.[2][3][4]
Physical and Chemical Properties Summary
| Property | Value | Source |
| Physical State | Powder Solid | [4] |
| Color | Off-white | [4] |
| Melting Point | 65 - 68 °C | [4] |
| Incompatible Materials | Strong oxidizing agents | [1][4] |
Core Directive: Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following provides a detailed, step-by-step methodology for PPE selection and use when handling Tripalmitin-d5.
Risk Assessment: The "Why" Behind the "What"
Before entering the laboratory, a thorough risk assessment is critical. For Tripalmitin-d5, the primary routes of exposure are inhalation of the powder, eye contact, and skin contact.[2][3][4] While not highly toxic, minimizing any potential exposure is paramount. The choice of PPE is therefore dictated by the need to create effective barriers against these routes.
Essential PPE for Handling Tripalmitin-d5
-
Eye Protection: Chemical safety goggles are mandatory to protect against airborne particles.[1][3][5] Standard safety glasses with side shields may be sufficient for low-dust activities, but goggles provide a more complete seal.[5]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2][3] Nitrile gloves are a common and effective choice for handling non-hazardous powders. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required to protect against incidental contact and to keep personal clothing clean.[3]
-
Respiratory Protection: While a respirator is not typically required for handling Tripalmitin-d5 in a well-ventilated area, a NIOSH-approved respirator should be used if there is a potential for generating significant amounts of dust or if workplace conditions warrant it.[3][6]
Step-by-Step Guide to Donning and Doffing PPE
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
-
Eye Protection: Put on your safety goggles.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out as you remove them to contain any potential contaminants.
-
Lab Coat: Remove your lab coat, folding the contaminated side inward.
-
Eye Protection: Remove your safety goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Tripalmitin-d5.
Caption: PPE selection workflow for handling Tripalmitin-d5.
Operational and Disposal Plans
A self-validating safety protocol includes clear plans for both routine operations and the proper disposal of waste.
Safe Handling and Storage Procedures
-
Ventilation: Always handle Tripalmitin-d5 in a well-ventilated area to minimize the potential for dust accumulation.[2][3]
-
Storage: Store the compound in a tightly closed container in a cool, dry place.[2][3][4] Keep it away from strong oxidizing agents.[1][4]
-
Hygiene: Wash hands thoroughly after handling the material.[3] Avoid eating, drinking, or smoking in the laboratory.
Decontamination and Disposal
Proper disposal is a critical component of laboratory safety and environmental responsibility. All chemical waste, including Tripalmitin-d5 and any materials contaminated with it, should be treated as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[7]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all solid waste Tripalmitin-d5 and contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[8][9]
-
Container Labeling: As soon as waste is added, label the container with the full chemical name ("Tripalmitin-d5") and the approximate amount.[8]
-
Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory.[8][10]
-
Disposal Request: When the container is full, follow your institution's procedures to request a pickup from the EHS office for proper disposal.[9][10]
Never dispose of Tripalmitin-d5 down the sink or in the regular trash. [7]
Visualizing the Disposal Workflow
This diagram outlines the procedural steps for the safe disposal of Tripalmitin-d5 waste.
Caption: Disposal workflow for Tripalmitin-d5 waste.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Wash clothing before reuse.[3]
-
Inhalation: Remove to fresh air.[3] If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen.[3] Seek medical attention.[3]
-
Spill: For a small spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled disposal container.[3] For a large spill, evacuate the area and contact your institution's EHS office.
References
-
Metasci. (n.d.). Safety Data Sheet Glyceryl tripalmitate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tripalmitin, 99%. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
National Institute of Standards and Technology. (2022, March 9). SAFETY DATA SHEET - SRM 1595 Tripalmitin. Retrieved from [Link]
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University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
